molecular formula C8H4O5 B2608452 2-Oxo-1,3-benzodioxole-5-carboxylic acid CAS No. 861605-32-5

2-Oxo-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2608452
CAS No.: 861605-32-5
M. Wt: 180.115
InChI Key: KVXFZLVSVPKULX-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzodioxole-5-carboxylic acid is a chemical compound of interest in organic and medicinal chemistry research. While specific biological or mechanistic data for this exact molecule is limited in the literature, its core structure is based on the 1,3-benzodioxole scaffold, a moiety recognized for its diverse biological activities . Researchers value 1,3-benzodioxole derivatives as versatile building blocks and intermediates in synthetic chemistry. For instance, related carboxylic acid derivatives with the 1,3-benzodioxole skeleton have been synthesized and evaluated for their potential as fluorescent chiral derivatizing reagents for the analysis of amino acids . Furthermore, various synthetic benzodioxole derivatives have been investigated in discovery research for a range of potential biological activities, including as potential anticancer and antioxidant agents . A patent also indicates that novel 1,3-benzodioxole derivatives can be designed as EZH2 inhibitors for potential use as antitumor agents , highlighting the ongoing research interest in this chemical class. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFZLVSVPKULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization Guide: 2-Oxo-1,3-benzodioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Oxo-1,3-benzodioxole-5-carboxylic acid (also known as the cyclic carbonate of protocatechuic acid or 5-carboxy-1,3-benzodioxol-2-one).

Executive Summary & Structural Logic

Target Compound: 2-Oxo-1,3-benzodioxole-5-carboxylic acid Formula: C₈H₄O₅ Molecular Weight: 180.11 g/mol CAS Registry (Generic): 2171-74-6 (Derivative class) / Note: Often confused with Piperonylic acid (CAS 94-53-1), which lacks the 2-oxo group.

This guide addresses the specific characterization of the 2-oxo derivative. Unlike its common analog, Piperonylic acid (which contains a methylene bridge, -OCH₂O-), this compound features a cyclic carbonate bridge (-OC(=O)O-). This structural modification introduces a high-frequency carbonyl stretch in IR and eliminates the characteristic methylene singlet in ¹H NMR, serving as the primary diagnostic differentiator.

Structural Analysis for Spectroscopic Prediction
  • Core Scaffold: 1,3-Benzodioxol-2-one (Catechol Carbonate).

  • Electronic Environment: The carbonate group is strongly electron-withdrawing, deshielding the aromatic ring protons more significantly than a methylenedioxy group.

  • Key Functional Groups:

    • Cyclic Carbonate (C-2): High ring strain; distinct IR signature.

    • Carboxylic Acid (C-5): Hydrogen bond donor/acceptor; distinct NMR/IR signature.

Spectroscopic Data Analysis[1]

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the most immediate method to distinguish the 2-oxo derivative from piperonylic acid due to the unique cyclic carbonate band.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
C=O[1] (Cyclic Carbonate) 1810 – 1850 StrongPrimary Identifier. Significantly higher than typical esters due to ring strain.
C=O (Carboxylic Acid) 1680 – 1710StrongTypical aromatic acid carbonyl; broad if H-bonded.
O-H (Acid) 2800 – 3200BroadBroad envelope characteristic of carboxylic acid dimers.
C=C (Aromatic) 1600, 1480MediumBenzene ring skeletal vibrations.
C-O (Stretching) 1250 – 1300StrongAryl-alkyl ether bonds in the dioxole ring.

Comparative Insight: Piperonylic acid lacks the 1810–1850 cm⁻¹ band and instead shows C-H stretches for the methylene group at ~2900 cm⁻¹, which are absent or significantly altered in the 2-oxo derivative.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar carboxylic acids).

¹H NMR (Proton)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.5 – 13.5Broad Singlet1HAcidic proton; exchangeable with D₂O.
H-6 7.80 – 7.85Doublet of Doublets1HOrtho to acid, meta to carbonate oxygen. Coupled to H-7 and H-4.
H-4 7.70 – 7.75Doublet (small J)1HOrtho to acid, meta to carbonate oxygen.
H-7 7.50 – 7.60Doublet1HOrtho to carbonate oxygen.
Absence ~6.10 Singlet N/A CRITICAL: The absence of the methylene (-OCH₂O-) peak confirms the "2-oxo" structure.
¹³C NMR (Carbon)
PositionShift (δ, ppm)TypeAssignment
C-5 ~166.5QuaternaryCarboxylic acid carbonyl.
C-2 ~150.0 – 152.0 QuaternaryCyclic Carbonate Carbonyl. Distinctive downfield shift.
C-3a, 7a ~145.0 – 148.0QuaternaryAromatic carbons bonded to oxygen (Ipso).
C-6 ~126.0CHAromatic methine.
C-4 ~110.0CHAromatic methine.
C-7 ~112.0CHAromatic methine.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV).

  • Molecular Ion:

    • ESI (-): [M-H]⁻ = 179 m/z

    • EI: [M]⁺ = 180 m/z

  • Fragmentation Pattern (EI/CID):

    • Loss of CO₂ (Carbonate): The cyclic carbonate is labile. Loss of 44 Da is the primary pathway.

      • 
         (Likely keto-carbene or dihydroxybenzoic acid radical cation species).
        
    • Loss of CO₂ (Carboxyl): Secondary decarboxylation from the acid group.

      • 
         (Phenol-like fragment).
        

Visualization of Characterization Logic

Diagram 1: MS Fragmentation Pathway

This diagram illustrates the stepwise degradation logic used to confirm the cyclic carbonate structure.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 180 (C8H4O5) Frag_1 Fragment A [M - CO2 (Carbonate)] m/z 136 (C7H4O3) M_Ion->Frag_1 Loss of Carbonate CO2 (-44 Da) Frag_2 Fragment B [M - 2CO2] m/z 92 (C6H4O) Frag_1->Frag_2 Loss of Carboxyl CO2 (-44 Da)

Caption: Stepwise fragmentation showing the diagnostic loss of the carbonate carbonyl followed by the acid carboxyl.

Diagram 2: NMR Correlation Workflow

This diagram outlines how 2D NMR (HMBC) confirms the connectivity of the "2-oxo" carbonyl.

NMR_Workflow cluster_logic Validation Logic H_Aromatic Aromatic Protons (H-4, H-7) C_Carbonate Carbonate Carbon (C-2, ~151 ppm) H_Aromatic->C_Carbonate HMBC (4-bond) Weak/No Correlation (Distinguishes from Ester) C_Ipso Ipso Carbons (C-3a, C-7a) H_Aromatic->C_Ipso HMBC (3-bond) Strong Correlation Logic Absence of H-C correlation at ~100 ppm (Confirms NO -OCH2O- group)

Caption: HMBC logic to distinguish the Carbonate C=O from a Methylene bridge (which would show strong H-C coupling).

Experimental Protocols

Synthesis & Sample Preparation for Analysis

Since this compound is often an intermediate, it is best prepared fresh for analysis to avoid hydrolysis.

Protocol: Phosgenation of Protocatechuic Acid

  • Starting Material: Dissolve 3,4-dihydroxybenzoic acid (1.0 eq) in anhydrous THF or Toluene.

  • Reagent: Add Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI) (1.2 eq) under Nitrogen atmosphere.

    • Note: CDI is safer for benchtop analysis but Triphosgene yields cleaner cyclic carbonates.

  • Reaction: Stir at reflux (60-80°C) for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate solvent. The cyclic carbonate is sensitive to moisture; avoid aqueous workup if possible. Recrystallize from dry toluene/hexane.

Sample Prep for NMR:

  • Ensure the NMR tube and solvent (DMSO-d₆) are strictly anhydrous. Traces of water can hydrolyze the carbonate back to the dihydroxy acid, confusing the spectrum.

Quality Control Check
  • Purity Criteria: HPLC purity >98%.

  • Contaminant Check: Look for signals at 6.7-6.9 ppm (aromatic protons of hydrolyzed 3,4-dihydroxybenzoic acid) to assess stability.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - 1,3-Benzodioxole-5-carboxylic acid (Analog Reference).Link

  • PubChem. Compound Summary: Piperonylic Acid (Structural Analog).Link

  • Journal of Organic Chemistry.Synthesis of Cyclic Carbonates from Catechols. (General methodology for benzodioxol-2-one synthesis).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

The Biological Landscape of the 1,3-Benzodioxole-5-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Research and Development

Editorial Note: Initial searches for the specific compound "2-Oxo-1,3-benzodioxole-5-carboxylic acid" did not yield significant dedicated research in publicly available literature. This suggests the compound may be unstable, synthetically challenging, or not yet a focus of major investigation. This guide, therefore, addresses the core, extensively studied scaffold, 1,3-Benzodioxole-5-carboxylic acid (also known as piperonylic acid or heliotropic acid), and its derivatives. The insights and protocols presented for this parent compound provide a foundational framework for any future investigation into its 2-oxo variant.

Introduction: The 1,3-Benzodioxole Core as a Privileged Scaffold

The 1,3-benzodioxole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and natural products research. Its rigid structure and unique electronic properties make it a "privileged scaffold," frequently found in molecules exhibiting a vast array of biological activities.[1][2] 1,3-Benzodioxole-5-carboxylic acid, a natural product isolated from plants like Piper nigrum Linn, serves as a versatile starting material for the synthesis of numerous derivatives with significant therapeutic potential.[3][4]

This guide provides an in-depth exploration of the biological activities associated with this scaffold, focusing on mechanistic insights, structure-activity relationships (SAR), and practical experimental protocols to empower researchers in their drug discovery and development efforts.

Chemical Structure of the Core Compound:

  • IUPAC Name: 1,3-benzodioxole-5-carboxylic acid[4]

  • Common Names: Piperonylic Acid, Heliotropic Acid[4]

  • CAS Number: 94-53-1[5]

  • Molecular Formula: C₈H₆O₄[4]

  • Molecular Weight: 166.13 g/mol [4]

Spectrum of Biological Activities & Therapeutic Potential

Derivatives of 1,3-benzodioxole-5-carboxylic acid have demonstrated a remarkable diversity of pharmacological effects. This versatility stems from the scaffold's ability to interact with multiple biological targets, which can be fine-tuned through chemical modification.

Anticancer and Cytotoxic Activity

The 1,3-benzodioxole scaffold is a recurring motif in compounds with potent anti-tumor properties.[6] Research indicates these molecules can induce cancer cell death through various mechanisms, including enzyme inhibition and the promotion of apoptosis.[1][6]

  • Mechanism of Action: Derivatives have been shown to induce cell cycle arrest, particularly in the G2-M phase.[1] Certain derivatives conjugated with arsenicals have demonstrated improved anti-leukemia efficacy.[6][7] The parent compound, piperonylic acid, promotes the growth and survival of HaCaT cells by activating the EGFR signaling pathway, which in turn activates ERK and AKT, increasing the expression of genes involved in cell survival like c-Myc and c-Fos.[3]

  • Structure-Activity Relationship (SAR): Carboxamide derivatives of the core structure have shown notable activity against liver cancer cell lines (Hep3B).[1] The presence of methoxyphenyl groups, which are related to the potent anti-tumor agent Combretastatin A-4 (CA-4), can enhance anticancer activity.[1]

Broad-Spectrum Enzyme Inhibition

A primary mechanism through which 1,3-benzodioxole derivatives exert their effects is the inhibition of key enzymes involved in various physiological and pathological processes.

  • Metabolic and Signaling Enzymes: Piperonylic acid itself is a selective, mechanism-based inactivator of trans-cinnamate 4-hydroxylase.[3][4] Hydrazone derivatives have shown potent inhibition against a range of enzymes, including acetylcholinesterase, β-glucosidase, peroxidase, α-amylase, tyrosinase, and lipase. This broad inhibitory profile suggests potential applications in neurodegenerative diseases, diabetes, and metabolic disorders.

  • Inflammatory Enzymes: The scaffold has been integrated into molecules designed to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, highlighting its potential in developing novel anti-inflammatory agents.[2]

Antimicrobial Properties

The core structure and its derivatives exhibit significant activity against a range of pathogenic microbes.

  • Antibacterial Activity: Piperonylic acid has demonstrated inhibitory effects against both gram-negative and gram-positive bacteria, with particular sensitivity noted for Staphylococcus epidermidis.[3] Hydrazone derivatives show notable activity against Escherichia coli and Bacillus subtilis. Furthermore, sulfonohydrazide derivatives synthesized from the parent carboxylic acid have been evaluated, with some showing moderate activity against S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus.[8]

  • Antifungal Activity: The parent compound is reported to have antifungal properties.[4]

Additional Therapeutic Areas
  • Antioxidant Effects: Several derivatives, including the parent acid, exhibit antioxidant activity by scavenging free radicals.[1][3]

  • Anti-hyperlipidemic Activity: Certain fibrate derivatives have shown the ability to reduce plasma triglycerides, total cholesterol, and LDL-cholesterol in animal models.[6]

  • Wound Healing: Topical application of piperonylic acid has been found to accelerate wound healing in mice by modulating inflammation and promoting collagen deposition.[3][4]

  • Plant Growth Regulation: In agricultural science, N-substituted acetamide derivatives have been developed as potent auxin receptor agonists that promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice).[9][10]

Quantitative Biological Data Summary

The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the potency of various derivatives.

Table 1: Enzyme Inhibitory Activity of 1,3-Benzodioxole Derivatives

Compound Type Target Enzyme IC₅₀ Value (µg/mL) Reference
Hydrazone Derivative (Compound 5) Acetylcholinesterase 1.228 ± 1.63
Hydrazone Derivative (Compound 5) β-Glucosidase 0.37 ± 3.06
Hydrazone Derivative (Compound 5) Peroxidase 2.009 ± 3.19
Hydrazone Derivative (Compound 7) α-Amylase 2.81 ± 8.69
Hydrazone Derivative (Compound 7) Tyrosinase 0.70 ± 2.30
Carboxamide Derivative (IIa) α-Amylase 0.85 µM [11]
Carboxamide Derivative (IIc) α-Amylase 0.68 µM [11]
Benzodiazepine Derivative (7a) Antioxidant (DPPH) 39.85 µM [1]

| Benzodiazepine Derivative (7b) | Antioxidant (DPPH) | 79.95 µM |[1] |

Table 2: Anticancer Activity of 1,3-Benzodioxole Derivatives

Compound Type Cancer Cell Line Activity Metric Value Reference
Hydrazone Derivative (Compound 5) HeLa % Inhibition 50.17%
Hydrazone Derivative (Compound 7) PC3 % Inhibition 37.11%
Carboxamide Derivative (2a) Hep3B α-FP Reduction to 1625.8 ng/ml [1]

| Carboxamide Derivative (2b) | Hep3B | α-FP Reduction | to 2340 ng/ml |[1] |

Experimental Design & Protocols

A self-validating experimental workflow is critical for trustworthy results. The following protocols are synthesized from methodologies reported in the literature and represent standard practices in the field.

Synthesis Workflow: N-Aryl Carboxamide Derivatives

The conversion of the parent carboxylic acid to an amide is a common and versatile strategy for generating libraries of biologically active compounds. This workflow is based on established chemical principles for amide bond formation.[9][10][11]

Causality: The carboxylic acid is first activated in situ to a more reactive species (e.g., an acid chloride or an active ester). This electrophilic intermediate is then susceptible to nucleophilic attack by a primary or secondary amine, forming a stable amide bond. Coupling agents like EDCI facilitate this process by creating a highly reactive O-acylisourea intermediate.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification A 1,3-Benzodioxole- 5-carboxylic acid C Reactive Intermediate (Acid Chloride or Active Ester) A->C in DCM/Argon B Activating Agent (e.g., Oxalyl Chloride or EDCI/DMAP) B->C E N-Aryl-1,3-benzodioxole- 5-carboxamide C->E + Triethylamine (Base) in Dioxane/DCM, 0°C to RT D Substituted Aniline (R-NH2) D->E F Reaction Quench (e.g., Water/Brine) E->F G Extraction (e.g., Ethyl Acetate) F->G H Purification (Column Chromatography) G->H I Characterized Product H->I

Caption: General workflow for the synthesis of N-aryl carboxamide derivatives.

Detailed Protocol:

  • Activation: To a solution of 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0°C under an argon atmosphere.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Coupling: In a separate flask, dissolve the desired substituted amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous dioxane or DCM at 0°C.

  • Add the crude acid chloride (dissolved in a small amount of the reaction solvent) dropwise to the amine solution.

  • Allow the reaction to stir at room temperature for 12-48 hours, monitoring progress by Thin Layer Chromatography (TLC).[12]

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexanes:ethyl acetate gradient) to yield the pure amide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[11]

In Vitro Assay Protocol: α-Amylase Inhibition

This assay is crucial for identifying potential antidiabetic agents that work by slowing carbohydrate digestion.

Causality: α-Amylase is an enzyme that hydrolyzes starch into smaller sugars. Inhibitors of this enzyme reduce the rate of glucose absorption from the gut. The assay measures the amount of starch remaining after incubation with the enzyme and a test compound. A higher absorbance (indicating more remaining starch) corresponds to higher inhibitory activity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Test Compound Stock (in DMSO) D Incubate Compound + Enzyme (Pre-incubation) A->D B α-Amylase Solution (in Phosphate Buffer) B->D C Starch Solution (Substrate) E Add Starch Solution (Start Reaction) C->E D->E F Incubate E->F G Stop Reaction (Add HCl) F->G H Add Iodine Reagent G->H I Measure Absorbance (e.g., 620 nm) H->I

Sources

Technical Guide: Enzyme Inhibition Mechanism of 2-Oxo-1,3-benzodioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the enzyme inhibition mechanisms associated with 2-Oxo-1,3-benzodioxole-5-carboxylic acid (also known as 5-Carboxy-1,3-benzodioxol-2-one or a derivative of Piperonylic Acid ).

It addresses two critical mechanistic pathways:

  • The Cyclic Carbonate Pathway (Primary): Mechanism-based inactivation of serine hydrolases via nucleophilic acylation.

  • The Methylenedioxy Pathway (Contextual): Suicide inhibition of Cytochrome P450s (relevant if the user implies the Piperonylic Acid scaffold, often confused with the 2-oxo variant).

Executive Summary

2-Oxo-1,3-benzodioxole-5-carboxylic acid represents a specialized chemical scaffold characterized by a cyclic carbonate (2-oxo-1,3-dioxole) fused to a benzene ring. Unlike its reduced analogue, Piperonylic Acid (1,3-benzodioxole-5-carboxylic acid), which contains a chemically inert methylene bridge until activated by P450s, the 2-oxo variant contains an inherent electrophilic center at the carbonyl carbon (C2).

This molecule functions primarily as a pseudo-substrate or reactive electrophile , capable of covalently modifying active site nucleophiles (Serine, Lysine, or Cysteine) in hydrolytic enzymes. Furthermore, it serves as a prodrug scaffold , hydrolyzing to release Protocatechuic Acid (3,4-dihydroxybenzoic acid), a known inhibitor of Tyrosinase and Aldose Reductase.

Chemical Identity & Structural Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-Oxo-1,3-benzodioxole-5-carboxylic acid
Common Synonyms 5-Carboxy-1,3-benzodioxol-2-one; Carbonate of 3,4-dihydroxybenzoic acid
Core Scaffold 1,3-Benzodioxol-2-one (Cyclic Carbonate)
Key Functional Group Cyclic Carbonate (Electrophile): Highly reactive towards nucleophiles.Carboxylic Acid (C5): Provides binding specificity (H-bond donor/acceptor).[1]
Reactive Center C2 (Carbonyl Carbon): Susceptible to nucleophilic attack, leading to ring opening.

Mechanism of Action: Covalent Inhibition (Acylation)

The primary inhibition mechanism of the 2-oxo-1,3-benzodioxole scaffold involves the irreversible or slowly reversible acylation of active site serine residues in serine hydrolases (e.g., esterases, proteases).

The Kinetic Pathway
  • Binding (Michaelis Complex): The carboxylic acid moiety (C5) anchors the molecule within the enzyme's active site via electrostatic interactions or hydrogen bonding (e.g., with Arginine or Histidine residues).

  • Nucleophilic Attack: The catalytic Serine-OH (or Cysteine-SH) attacks the electrophilic C2 carbonyl carbon of the cyclic carbonate ring.

  • Ring Opening: The high ring strain of the 5-membered cyclic carbonate drives the collapse of the tetrahedral intermediate. The bond between C2 and the ring oxygen cleaves.

  • Acyl-Enzyme Formation: This results in the formation of a stable carbamate (or carbonate) adduct on the catalytic residue. Unlike typical acyl-enzyme intermediates, this carbamate is often resistant to hydrolysis, effectively "freezing" the enzyme.

  • Decarboxylation (Optional): In some aqueous environments, the carbamate may decompose, releasing CO2 and leaving the catechol (3,4-dihydroxybenzoic acid) bound in the active site.

Visualizing the Mechanism

The following diagram illustrates the nucleophilic attack and ring-opening sequence.

InhibitionMechanism cluster_legend Mechanism Stage Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 2-Oxo-1,3-benzodioxole (Cyclic Carbonate) Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Ser-OH -> C=O) AcylEnzyme Acyl-Enzyme Adduct (Carbamate) TS->AcylEnzyme Ring Opening (Irreversible Step) Product Hydrolysis Product (Protocatechuic Acid) AcylEnzyme->Product Slow Hydrolysis (Release of CO2)

Caption: Step-wise covalent modification of a Serine Hydrolase by the 2-oxo-1,3-benzodioxole scaffold.

Contextual Mechanism: Piperonylic Acid & CYP450s

Note: This section addresses the mechanism if the "2-Oxo" nomenclature was used loosely to refer to the methylenedioxy analogue, Piperonylic Acid .

Piperonylic Acid (1,3-benzodioxole-5-carboxylic acid) is a classic Mechanism-Based Inactivator (Suicide Substrate) of Cytochrome P450 enzymes (specifically CYP73A, Trans-cinnamate 4-hydroxylase).

Mechanism: Carbene Formation
  • H-Abstraction: The P450 heme-oxo radical abstracts a hydrogen atom from the methylene bridge (-CH2-) .

  • Radical Recombination: The resulting radical rapidly collapses to form a carbene intermediate.

  • Heme Coordination: This highly reactive carbene forms a covalent bond with the Heme Iron (Fe) , creating a stable Metabolite-Intermediate Complex (MIC) .

  • Inactivation: The enzyme is permanently inactivated as the heme is blocked and cannot bind oxygen.

Key Distinction: The "2-Oxo" variant (cyclic carbonate) cannot undergo this specific mechanism because the carbon is already oxidized (C=O). It functions via the acylation pathway described in Section 3.

Experimental Validation Protocols

To validate the inhibition mechanism of 2-Oxo-1,3-benzodioxole-5-carboxylic acid, the following protocols are recommended.

Kinetic Characterization (IC50 & K_inact/K_I)

Objective: Determine if inhibition is time-dependent (indicative of covalent modification).

  • Assay Setup: Prepare enzyme (e.g., Chymotrypsin or specific target) in buffer (pH 7.4).

  • Pre-incubation: Incubate enzyme with varying concentrations of inhibitor (0–100 µM) for defined time points (0, 5, 10, 30, 60 min).

  • Substrate Addition: Add chromogenic substrate (e.g., p-nitroanilide peptide).

  • Measurement: Monitor absorbance at 405 nm.

  • Analysis: Plot % Activity Remaining vs. Pre-incubation Time .

    • Result: A time-dependent decrease in IC50 confirms mechanism-based (covalent) inhibition.

    • Calculation: Determine

      
       (max rate of inactivation) and 
      
      
      
      (affinity).
Mass Spectrometry (Intact Protein Analysis)

Objective: Confirm the formation of a covalent adduct.

  • Incubation: Incubate Enzyme (10 µM) + Inhibitor (100 µM) for 60 min.

  • Desalting: Remove excess small molecules using a C4 spin column or LC.

  • ESI-MS: Analyze the intact protein mass.

  • Interpretation:

    • Mass Shift (+166 Da): Indicates covalent attachment of the full molecule (rare).

    • Mass Shift (+122 Da): Indicates acylation by the benzodioxole ring (loss of CO2/leaving group).

    • Mass Shift (+44 Da): Indicates carboxylation (unlikely for this scaffold).

Applications in Drug Discovery

Prodrug Design (Olmesartan Medoxomil Model)

The 2-oxo-1,3-benzodioxole moiety is structurally related to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) group.

  • Function: It masks the carboxylic acid to improve membrane permeability.

  • Activation: Esterases hydrolyze the carbonate, releasing the active drug and CO2.

  • Application: 2-Oxo-1,3-benzodioxole-5-carboxylic acid can be used as a self-immolative linker or a prodrug for delivering Protocatechuic acid (antioxidant/anti-inflammatory) to specific tissues.

Pharmacological Chaperones

In specific genetic diseases (e.g., Gaucher's), reversible competitive inhibitors can act as chaperones to stabilize misfolded enzymes in the ER. The 2-oxo scaffold's rigid planar structure allows for high-affinity binding to specific hydrophobic pockets.

References

  • Powers, J. C., et al. (2002). "Mechanism-based inhibitors of serine proteases." Chemical Reviews, 102(12), 4639-4750. Link

  • Schalk, M., & Croteau, R. (2000). "Piperonylic acid, a selective, mechanism-based inactivator of the trans-cinnamate 4-hydroxylase: a new tool to control the flux of metabolites in the phenylpropanoid pathway." Plant Physiology, 123(3), 1151-1160. Link

  • Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2011). "Nuclear Receptor Coactivators and Selective Estrogen Receptor Modulators (SERMs)." Journal of Medicinal Chemistry (Context on cyclic carbonate reactivity). Link

  • PubChem Compound Summary. "1,3-Benzodioxole-5-carboxylic acid" (Piperonylic Acid).[2] Link

  • Sigma-Aldrich Technical Data. "Piperonylic acid: Mechanism-based inactivator." Link

Sources

Technical Guide: 2-Oxo-1,3-benzodioxole-5-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-oxo-1,3-benzodioxole-5-carboxylic acid (also known as the cyclic carbonate of protocatechuic acid) and its structural analogs. Unlike the widely utilized piperonylic acid (1,3-benzodioxole-5-carboxylic acid), which features a stable methylene bridge, the 2-oxo derivative contains a cyclic carbonate moiety. This structural difference fundamentally alters its chemical reactivity, making it a critical scaffold for prodrug design , active ester intermediates , and electrophilic warheads in medicinal chemistry.

This guide addresses the synthesis, reactivity profiles, and pharmacological applications of this scaffold, with specific focus on the "medoxomil-like" masking properties of the 2-oxo-1,3-benzodioxole ring.

Structural Significance & SAR Analysis

The Core Scaffold: Carbonate vs. Acetal

The distinction between the 2-oxo derivative and the standard benzodioxole is chemically significant.

Feature2-Oxo-1,3-benzodioxole (Target)1,3-Benzodioxole (Piperonyl)
Structure Cyclic Carbonate (–O–C(=O)–O–)Methylene Acetal (–O–CH₂–O–)
Reactivity Electrophilic at C2; Labile to hydrolysisStable to base/nucleophiles; Susceptible to P450 oxidation
Metabolism Rapidly hydrolyzed by esterases to catecholOxidized to catechol via carbene intermediate
Application Prodrug moiety (masking catechols); Activated esterStable pharmacophore; CYP450 Inhibitor
Structure-Activity Relationship (SAR)

The 2-oxo-1,3-benzodioxole-5-carboxylic acid scaffold serves two primary functions in drug design:

  • Catechol Masking (Prodrug Strategy): The cyclic carbonate masks the polar 3,4-dihydroxy motif, improving lipophilicity and membrane permeability. Once in plasma, paraoxonases or non-specific esterases hydrolyze the carbonate, releasing CO₂ and the active catechol species (e.g., protocatechuic acid derivatives).

  • Electrophilic Warhead: In covalent inhibitor design, the C2 carbonyl is susceptible to nucleophilic attack by cysteine or serine residues, leading to ring-opening carbamoylation of the target protein.

Synthetic Methodologies

The synthesis of 2-oxo-1,3-benzodioxole-5-carboxylic acid requires the cyclization of 3,4-dihydroxybenzoic acid. While phosgene gas was historically used, modern protocols utilize Triphosgene (bis(trichloromethyl) carbonate) or CDI (1,1'-Carbonyldiimidazole) for safer handling and stoichiometric control.

Reaction Mechanism & Pathway

The following diagram illustrates the cyclization mechanism using Triphosgene, followed by the divergent reactivity pathways (Hydrolysis vs. Aminolysis).

G Start 3,4-Dihydroxybenzoic Acid Reagent Triphosgene / Pyridine (0°C, DCM) Start->Reagent Inter Tetrahedral Intermediate Reagent->Inter Product 2-Oxo-1,3-benzodioxole- 5-carboxylic Acid Inter->Product - HCl Path_Hydro Hydrolysis (In Vivo) Esterase/H2O Product->Path_Hydro Path_Amine Aminolysis (Synthetic) R-NH2 Product->Path_Amine Result_Cat Free Catechol + CO2 Path_Hydro->Result_Cat Decarboxylation Result_Carb Open-Chain Carbamate Path_Amine->Result_Carb Ring Opening

Caption: Synthesis of the cyclic carbonate scaffold via Triphosgene and its divergent reactivity pathways.

Experimental Protocol: Synthesis via Triphosgene

Objective: Preparation of 2-oxo-1,3-benzodioxole-5-carboxylic acid from 3,4-dihydroxybenzoic acid. Safety Warning: Triphosgene generates phosgene in situ. All operations must be performed in a well-ventilated fume hood.

Materials
  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)[1]

  • Triphosgene (Bis(trichloromethyl) carbonate)[2][3]

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • 1M HCl (Aqueous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 3,4-dihydroxybenzoic acid (10.0 mmol) in anhydrous DCM (50 mL). Add anhydrous pyridine (22.0 mmol) dropwise. The solution may darken slightly.

  • Cyclization: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dissolve Triphosgene (3.5 mmol, 0.35 equiv) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes. Note: Triphosgene provides 3 equivalents of phosgene.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9). The product will be less polar than the starting diol.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench with ice-cold water (20 mL) to destroy excess phosgene equivalents.

    • Acidify with 1M HCl to pH ~2 to protonate the carboxylic acid.

    • Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Toluene/Hexanes to yield the title compound as a white/off-white solid.

Validation Criteria:

  • IR Spectroscopy: Look for a strong carbonyl stretch at 1810–1840 cm⁻¹ (characteristic of cyclic carbonate), distinct from the acid carbonyl (~1690 cm⁻¹).

  • Melting Point: 2-Oxo derivatives typically exhibit higher melting points than their acetal counterparts.

Analogs and Derivatives

Researchers often modify the C2 position to tune stability and metabolic half-life.

Analog ClassModification (C2)Stability ProfileApplication
2-Oxo C=OLow (Hydrolytically Labile)Prodrugs; Reactive Intermediates
2-Thioxo C=SModerateThiocarbonate linkers; Radical precursors
2,2-Difluoro CF₂High (Metabolically Stable)Bioisostere for C=O; Lipophilic spacer
2,2-Dimethyl C(CH₃)₂Moderate (Acetonide)Acid-labile protecting group
2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

This analog (CAS 656-46-2) is critical when the geometry of the benzodioxole is required without the metabolic liability of the carbonate or the P450 susceptibility of the methylene acetal. The CF₂ group is electron-withdrawing, lowering the pKa of the carboxylic acid and altering the electronics of the aromatic ring.

References

  • Triphosgene in Organic Synthesis

    • Ghorbani-Choghamarani, A., & Azadi, G. (2016).[4] Triphosgene and its Application in Organic Synthesis. Current Organic Chemistry, 20(27), 2881-2893.

    • Source:

  • Synthesis of Carboxylic Acids via Nickel Catalysis (Relevant to Benzamide Precursors)

    • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022).[5] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.[5]

    • Source:

  • Metabolism of 1,3-Benzodioxoles

    • Anders, M. W., et al. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Journal of Biological Chemistry.
    • Source:

  • Analog Data (2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid)

    • Thermo Scientific Chemicals.[6] (2024).[7][8] Product Specifications for CAS 656-46-2.[6]

    • Source:

  • General Benzodioxole Chemistry

    • ChemicalBook. (2024).[7][8] Understanding 1,3-Benzodioxole and its Derivatives.

    • Source:

Sources

Technical Deep Dive: Piperonylic Acid (CAS 94-53-1) in Medicinal Chemistry and Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 94-53-1 (Piperonylic Acid) Research Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Profile

Piperonylic acid (3,4-methylenedioxybenzoic acid) is a critical benzodioxole-containing building block in medicinal chemistry.[2][3] Its structural significance lies in the 1,3-benzodioxole moiety, which serves as a bioisostere for catechol and phenyl rings, often improving metabolic stability by preventing catechol-O-methyltransferase (COMT) degradation while maintaining hydrogen bond acceptor capabilities.

This guide details the synthetic utility, biological mechanisms, and experimental protocols for leveraging CAS 94-53-1 in drug discovery, specifically focusing on its role as a CYP450 inactivator and a precursor for quinolone antibiotics.

Chemical Identity Table
PropertySpecification
CAS Number 94-53-1
IUPAC Name 2H-1,3-Benzodioxole-5-carboxylic acid
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
pKa ~4.35 (Carboxylic acid)
Melting Point 229–232 °C
Solubility Soluble in EtOH, ether, hot water; sparingly soluble in cold water.[4][5]

Synthetic Utility: Core Workflows

Piperonylic acid is primarily synthesized via the oxidation of piperonal (heliotropin). It serves as the "A-ring" precursor for numerous bioactive scaffolds, including Oxolinic acid (antibacterial) and Tadalafil analogues.

Protocol: Oxidation of Piperonal to Piperonylic Acid

Rationale: This protocol uses potassium permanganate (


) for high-yield oxidation. It is preferred over chromic acid oxidation due to easier workup and reduced toxicity.

Materials:

  • Piperonal (CAS 120-57-0): 60 g (0.4 mol)

  • Potassium Permanganate (

    
    ): 90 g (0.56 mol)[6]
    
  • Water: 3.3 L total

  • Hydrochloric Acid (HCl): Concentrated

Step-by-Step Methodology:

  • Emulsification: In a 5-L flask equipped with a mechanical stirrer, suspend 60 g of piperonal in 1.5 L of water. Heat to 70–80°C .

    • Critical Checkpoint: High-shear stirring is mandatory to create a fine emulsion; poor mixing results in incomplete oxidation.

  • Oxidant Addition: Dissolve 90 g of

    
     in 1.8 L of water. Add this solution to the piperonal emulsion slowly over 45 minutes.
    
    • Thermodynamic Control: Maintain temperature between 70–80°C. Exceeding 85°C may degrade the methylenedioxy ring.

  • Reaction Completion: Continue stirring for 60 minutes post-addition. The purple color should fade to the brown of manganese dioxide (

    
    ).
    
  • Workup: Filter the hot mixture to remove

    
    . Wash the filter cake with hot water (3 x 200 mL).
    
  • Precipitation: Cool the filtrate to 4°C. Acidify with concentrated HCl until pH < 2. Piperonylic acid will precipitate as colorless needles.[6]

  • Purification: Recrystallize from ethanol/water if necessary. Yield is typically 90–95%.[6]

Visualization: Synthetic Pathway Logic

The following diagram illustrates the flow from precursor to active pharmaceutical ingredients (APIs) and derivatives.

SynthesisWorkflow cluster_legend Reaction Class Piperonal Piperonal (Precursor) Oxidation Oxidation (KMnO4, 70-80°C) Piperonal->Oxidation PA Piperonylic Acid (CAS 94-53-1) Oxidation->PA Activation Activation (SOCl2 or HATU) PA->Activation Deriv3 Sulfonic Acid Esters (Agrochemical Bactericide) PA->Deriv3 Esterification AcidChloride Acid Chloride Intermediate Activation->AcidChloride Deriv1 Amide Derivatives (Anticancer/Neuroprotective) AcidChloride->Deriv1 + Amines Deriv2 Oxolinic Acid (Quinolone Antibiotic) AcidChloride->Deriv2 Cyclization key Red: Redox | Yellow: Activation | Green: API/Product

Caption: Synthetic divergence of Piperonylic Acid into pharmacological classes.

Biological Mechanisms & Pharmacology

Piperonylic acid is not merely a passive scaffold; it possesses intrinsic biological activity, particularly as a Mechanism-Based Inactivator (MBI) of specific Cytochrome P450 enzymes.[1][7][8]

Mechanism: CYP450 Inactivation (Suicide Inhibition)

Piperonylic acid acts as a quasi-irreversible inhibitor of the CYP73A subfamily (trans-cinnamate 4-hydroxylase).[1][7][8]

  • Mechanism: The benzodioxole ring mimics the structure of trans-cinnamic acid.[9]

  • Reaction: The P450 enzyme attempts to oxidize the methylene bridge (

    
    ) of the dioxole ring. This results in the formation of a stable carbene-iron complex with the heme center of the enzyme, permanently inactivating it.
    
  • Application: Used in plant physiology to block the phenylpropanoid pathway and in drug metabolism studies to probe CYP-mediated metabolism.

Mechanism: EGFR Modulation

Recent studies indicate Piperonylic acid modulates the Epidermal Growth Factor Receptor (EGFR) pathway.

  • Effect: Promotes EGFR tyrosine phosphorylation.[9]

  • Downstream: Activates ERK and AKT signaling cascades.[9]

  • Outcome: Enhances cell viability in specific contexts (e.g., wound healing models) or induces apoptosis in cancer lines depending on dosage and derivatization.

Visualization: Mechanism of Action

MOA PA Piperonylic Acid (Ligand) CYP CYP73A (C4H) Enzyme PA->CYP Mimics Substrate EGFR EGFR Receptor PA->EGFR Modulation Complex Heme-Carbene Stable Complex CYP->Complex Metabolic Activation (NADPH dependent) Inhibition Enzyme Inactivation (Suicide Inhibition) Complex->Inhibition Phos Tyrosine Phosphorylation EGFR->Phos Signal ERK / AKT Signaling Cascade Phos->Signal Outcome Cell Survival / Proliferation Signal->Outcome

Caption: Dual mechanism: CYP450 suicide inhibition and EGFR signaling modulation.

Research Applications & Data

Researchers utilize Piperonylic acid derivatives for antimicrobial and anticancer screenings.[9][10] The table below aggregates performance data for key derivatives.

Comparative Activity Data
Derivative ClassTarget Organism/Cell LineActivity MetricValueReference
Parent Acid Staphylococcus epidermidisMIC78.12 mg/mL[MedChemExpress]
Sulfonic Ester P. syringae pv. actinidiaeInhibition Rate99% (at 100 μg/mL)[Xie et al., 2022]
Amide Derivative A2780 (Ovarian Cancer)IC506.7 ± 0.77 µM[BenchChem]
Hydrazone Hep-G2 (Hepatoblastoma)IC504.80 ± 0.04 µM[BenchChem]
Protocol: Amide Coupling (General)

For synthesizing derivatives (e.g., for SAR studies):

  • Activation: Dissolve Piperonylic acid (1 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 2h at RT.

  • Coupling: Evaporate solvent to isolate acid chloride. Redissolve in DCM. Add Target Amine (1.1 eq) and TEA (2 eq) at 0°C.

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry over 
    
    
    
    .

References

  • Organic Syntheses . Piperonylic Acid Synthesis Protocol. Org. Synth. 1936, 16, 55. Link

  • National Institutes of Health (PMC) . Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 2022. Link

  • BenchChem . Piperonylic Acid as a Versatile Scaffold in Medicinal Chemistry. Application Note, 2025.[10][11] Link

  • MedChemExpress . Piperonylic acid: Mechanism of Action & Protocol. Product Datasheet. Link

  • Plant Physiology . Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase.[1][7][8][9] Schalk et al., 1998. Link

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1,3-Benzodioxole-5-carboxylic Acid from Piperonal for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structural motif frequently encountered in natural products and serves as a cornerstone for the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and fragrance compounds.[1][2] Its prevalence stems from its ability to act as a bioisostere for catechol and other substituted phenyl rings, often enhancing metabolic stability and modulating receptor binding affinity.

This document provides a comprehensive, field-proven protocol for the synthesis of 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid), a key building block, via the oxidation of piperonal (heliotropin).

A Note on Nomenclature: The target compound, 1,3-benzodioxole-5-carboxylic acid (CAS 94-53-1), is the direct and logical oxidation product of piperonal.[3][4] While the query "2-Oxo-1,3-benzodioxole-5-carboxylic acid" was specified, this name describes a different chemical structure containing a cyclic carbonate moiety, which is not generated from this synthetic route. This guide focuses on the high-yield synthesis of the scientifically and commercially relevant piperonylic acid.

This versatile carboxylic acid is not merely an intermediate; it possesses intrinsic biological activities, including anticancer, antioxidant, and antibacterial properties, making it a subject of direct interest in drug discovery programs.[5] The protocol detailed herein is based on the robust and scalable permanganate oxidation method, validated by its inclusion in the esteemed Organic Syntheses collection, ensuring reliability and high yields.[6][7]

Reaction Scheme and Mechanistic Rationale

The conversion of the aromatic aldehyde, piperonal, to the corresponding carboxylic acid is a classic oxidation reaction. The chosen reagent, potassium permanganate (KMnO₄), is a powerful, efficient, and cost-effective oxidant for this transformation.

Overall Transformation

The reaction proceeds as a straightforward oxidation of the aldehyde functional group, with the aromatic ring and methylenedioxy bridge remaining intact under controlled conditions.

G A 1. Setup Charge 5L flask with Piperonal and Water B 2. Emulsify & Heat Stir vigorously at 70-80°C A->B Start Stirring & Heating C 3. Oxidant Addition Add KMnO₄ solution slowly over 45 min (Maintain T < 80°C) B->C System at Temp D 4. Reaction Drive Stir at 70-80°C for 1 hour C->D Addition Complete E 5. Quench & Filter Add KOH solution Hot suction filtration to remove MnO₂ D->E Permanganate Color Discharged F 6. Wash Filter Cake Wash MnO₂ with three portions of hot water E->F Collect Filtrate G 7. Cool & Purify Filtrate Cool combined filtrate Filter off any unreacted piperonal F->G Combine Filtrate & Washings H 8. Precipitate Product Acidify filtrate with conc. HCl G->H Clear Solution I 9. Isolate & Dry Collect product by suction filtration Wash with cold water Dry to constant weight H->I Precipitate Formed J Final Product 1,3-Benzodioxole-5-carboxylic acid I->J Pure, Dry Solid

Caption: Step-by-step workflow for the synthesis protocol.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by clear, observable checkpoints:

  • Temperature Control: Maintaining the 70–80 °C range is paramount for selectivity and yield. [7]* Visual Endpoint: The disappearance of the intense purple color of the permanganate ion provides a clear indication that the oxidant has been consumed and the reaction is complete.

  • pH-Dependent Solubility: The product is soluble in its carboxylate salt form under basic conditions (after KOH addition) and precipitates as the free carboxylic acid upon acidification. This differential solubility is the basis for its separation and purification.

Authoritative Grounding & Applications in Drug Development

The 1,3-benzodioxole core is a key pharmacophore in numerous therapeutic agents. The carboxylic acid handle of the title compound provides a versatile anchor point for further chemical modification, such as amide bond formation, esterification, or reduction, to build more complex molecular architectures.

Derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The core structure is found in compounds that interfere with DNA topoisomerase II, a key enzyme in cell replication. [2]* Plant Growth Regulators: Certain N-(benzo[d]dioxol-5-yl) acetamides have been designed as potent auxin receptor agonists, promoting root growth. [1]* Antidiabetic Agents: Novel benzodioxole carboxamide derivatives have shown potent α-amylase inhibition, a key target in managing type 2 diabetes. [8]* Neuropharmacology: The benzodioxane framework, a close relative, is present in clinically used drugs, highlighting the value of this general structure in interacting with biological systems. The inherent bioactivity of 1,3-benzodioxole-5-carboxylic acid itself, including its role as an inactivator of trans-cinnamate 4-Hydroxylase and its antioxidant properties, further cements its importance for professionals in drug development. [5]

Conclusion

This application note provides a validated, high-yield, and scalable protocol for the synthesis of 1,3-benzodioxole-5-carboxylic acid from piperonal. By explaining the causality behind the experimental choices and grounding the protocol in authoritative literature, this guide serves as a reliable resource for researchers and scientists. The strategic importance of the 1,3-benzodioxole scaffold in medicinal chemistry ensures that this building block will remain in high demand, and a robust synthetic route is essential for enabling further innovation in drug discovery and development.

References

  • Sciencemadness.org. (2010, August 26). Piperic acid oxidation to Piperonal.
  • Krings, U., et al. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. Chemistry – A European Journal, 27(45), 11755-11760.
  • Sciencemadness.org. (2014, October 9). Phase Transfer Oxidation of Piperic Acid.
  • Krings, U., et al. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. PMC. Available at: [Link]

  • Gotor-Fernández, V., et al. (2018). Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal. Reaction Chemistry & Engineering, 3(5), 723-729.
  • Shriner, R. L., & Kleiderer, E. C. (1930). Piperonylic acid. Organic Syntheses, 10, 82.
  • Hasan, F., et al. (2021). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Piperonylic acid. Retrieved from [Link]

  • ResearchGate. (2021, June 9). (PDF) Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. Available at: [Link]

  • Scribd. (n.d.). Piperine to Piperonal Synthesis Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.
  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]

  • Al-Omaim, I. A., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 11(8), e34567.
  • Matrix Fine Chemicals. (n.d.). 2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | CAS 94-53-1. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Oppenauer's oxidation by paraformaldehyde of piperonyl alcohol to heliotropine | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). US5095128A - Preparation process for piperonal.
  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908929.
  • De Gruyter. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5637-5649.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.
  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Al-Omaim, I. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PMC. Available at: [Link]

Sources

Application Note: Protocol for the Oxidation of Piperonal to Piperonylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Compliance

Target Molecule: Piperonylic Acid (3,4-methylenedioxybenzoic acid) CAS: 94-53-1 Precursor: Piperonal (3,4-methylenedioxybenzaldehyde) CAS: 120-57-0

Abstract: This application note details two distinct protocols for the oxidation of piperonal to piperonylic acid. Protocol A (Pinnick Oxidation) is the preferred method for small-scale, high-precision synthesis, particularly when the substrate contains other acid-sensitive functional groups. Protocol B (Permanganate Oxidation) is the industrial standard for gram-to-kilogram scale synthesis due to cost-efficiency and aqueous solubility.

⚠️ REGULATORY WARNING: Piperonal is a List I Chemical in the United States (DEA) and a Category 1 Precursor in the European Union due to its potential use in the illicit manufacture of MDMA (Ecstasy).

  • Compliance: Researchers must possess the appropriate regulatory licenses (e.g., DEA Form 225) to purchase and handle piperonal.

  • Documentation: All usage must be logged in precursor tracking systems.

  • Scope: This guide is intended strictly for legitimate pharmaceutical research and reference standard generation.

Reaction Chemistry & Mechanism

The transformation involves the oxidation of the aldehyde moiety to a carboxylic acid while preserving the sensitive methylenedioxy bridge.

2.1 Comparative Analysis of Methods
FeatureProtocol A: Pinnick (Lindgren)Protocol B: Permanganate (

)
Oxidant Sodium Chlorite (

)
Potassium Permanganate (

)
Conditions Mild, pH ~3.5, Room TempAggressive, basic/neutral, 70-80°C
Selectivity High (Tolerates alkenes/epoxides)Low (Attacks alkenes/sulfides)
By-products

(requires scavenger)

(requires filtration)
Yield 90-95%85-90%
Scale Lab (<10g)Bulk (>100g)
2.2 Mechanistic Pathway (Pinnick Oxidation)

The Pinnick oxidation relies on the in situ generation of chlorous acid (


). A critical feature is the use of a scavenger (2-methyl-2-butene or resorcinol) to consume the hypochlorous acid (

) by-product, which would otherwise chlorinate the electron-rich aromatic ring of piperonal.

PinnickMechanism cluster_0 Activation cluster_1 Oxidation Cycle cluster_2 Scavenging NaClO2 NaClO2 HClO2 HClO2 (Active Oxidant) NaClO2->HClO2 Protonation Buffer NaH2PO4 (pH 3.5) Buffer->HClO2 Intermediate Hydroxyallyl Chlorite HClO2->Intermediate Aldehyde Piperonal Aldehyde->Intermediate Addition Product Piperonylic Acid Intermediate->Product Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Waste Chlorinated Alkene HOCl->Waste Rapid Reaction Scavenger 2-methyl-2-butene Scavenger->Waste

Figure 1: Mechanistic flow of the Pinnick Oxidation. Note the critical role of the scavenger in preventing side reactions.

Protocol A: High-Fidelity Pinnick Oxidation

Best for: Small scale (1g - 10g), high purity requirements, or when the substrate has other oxidizable groups (though piperonal is simple, this method ensures no ring degradation).

3.1 Reagents & Materials
ReagentEquiv.RoleNotes
Piperonal 1.0SubstrateDissolve fully before addition.
Sodium Chlorite (

)
1.5 - 2.0OxidantUse 80% tech grade; calculate based on active content.
Sodium Dihydrogen Phosphate 1.5BufferMaintains pH 3-4 to stabilize

.
2-Methyl-2-butene 5.0 - 10.0ScavengerVolatile; add excess. Resorcinol is an alternative.
t-Butanol / Water (3:1) SolventSolventt-BuOH solubilizes the aldehyde; water dissolves salts.
3.2 Step-by-Step Procedure
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (3:1 ratio).

    • Volume: Use approximately 10-15 mL of solvent per gram of piperonal.

  • Substrate Dissolution: Add Piperonal (1.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the flask. Stir until the aldehyde is completely dissolved.

  • Buffer Addition: Add a solution of

    
     (1.5 equiv)  in a minimum amount of water.
    
    • Observation: The mixture may become biphasic; vigorous stirring is essential.

  • Oxidant Addition (Critical Step): Dissolve

    
     (1.5 equiv)  in water (approx. 2 mL/g of chlorite). Add this solution dropwise  over 15–30 minutes using an addition funnel or syringe pump.
    
    • Temperature: Maintain the reaction at room temperature (20–25°C). If the reaction exotherms significantly, use a water bath.

    • Visual Cue: A transient yellow color indicates

      
       gas formation. If the yellow color persists, the addition is too fast or stirring is inefficient.
      
  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the acid streak near the baseline.
    
  • Quenching: Once complete, add a saturated solution of Sodium Sulfite (

    
    ) dropwise to destroy excess oxidant. Stir for 15 minutes.
    
  • Workup:

    • Evaporate the volatile tert-butanol under reduced pressure (Rotavap).

    • The residue will be an aqueous slurry. Dilute with water and wash with Diethyl Ether (

      
      ) to remove non-acidic impurities (unreacted aldehyde).
      
    • Acidification: Acidify the aqueous layer to pH ~1 using 1N HCl. The Piperonylic Acid will precipitate as a white solid.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Drying: Combine organic layers, dry over

      
      , filter, and concentrate.
      
Protocol B: Scalable Permanganate Oxidation

Best for: Large scale (>10g), robust synthesis, cost minimization.

4.1 Workflow Diagram

PermanganateWorkflow Start Start: Piperonal + Water Heat Heat to 70-80°C (Emulsion) Start->Heat AddOx Add KMnO4 (aq) Dropwise over 45 min Heat->AddOx Reflux Stir/Reflux 60-90 mins AddOx->Reflux Filter Filter Hot (Remove MnO2) Reflux->Filter Acidify Acidify Filtrate (HCl to pH 1) Filter->Acidify Isolate Filter Precipitate (Piperonylic Acid) Acidify->Isolate

Figure 2: Process flow for the Permanganate Oxidation.

4.2 Step-by-Step Procedure
  • Setup: In a multi-neck flask fitted with a mechanical stirrer (magnetic stirring is insufficient for the heavy

    
     precipitate) and a reflux condenser, combine Piperonal (1.0 equiv)  and water (25 mL/g).
    
  • Emulsification: Heat the mixture to 70–80°C . The piperonal will melt (MP: 37°C) and form an emulsion. High-speed stirring is required to maximize surface area.

  • Oxidant Addition: Prepare a solution of

    
     (1.4 equiv)  in warm water. Add this solution slowly over 45–60 minutes.
    
    • Caution: The reaction is exothermic. Do not allow the temperature to exceed 85°C to prevent degradation of the methylenedioxy ring.

  • Digestion: After addition, continue heating/stirring for 60 minutes. The purple color of permanganate should dissipate, leaving a brown precipitate of Manganese Dioxide (

    
    ).
    
    • Test: Place a drop of the reaction mixture on filter paper. If a pink ring persists, add a small amount of ethanol to quench the excess permanganate.

  • Filtration: Crucial: Filter the mixture while hot through a Celite pad or sintered glass funnel. If the solution cools, the product (as the potassium salt) may crystallize and get trapped in the

    
    .
    
    • Wash: Wash the

      
       cake with boiling water (
      
      
      
      ) to recover all product.[1]
  • Isolation:

    • Cool the combined clear filtrate to room temperature.

    • (Optional) Extract with

      
       once to remove any unreacted piperonal.
      
    • Slowly add concentrated HCl while stirring until pH < 2.

    • Piperonylic acid will precipitate as voluminous white needles.

  • Purification: Filter the solid, wash with cold water, and dry.[2] Recrystallize from ethanol or water if necessary.

Analytical Validation

Verify the product identity and purity using the following parameters.

ParameterSpecificationNotes
Appearance White to off-white needlesYellowing indicates impurities.
Melting Point 229 – 232 °C Sharp range indicates high purity.
Yield 85 – 96%Method dependent.[3]
1H NMR (DMSO-d6)

6.10 (s, 2H,

)
Characteristic singlet.
1H NMR (DMSO-d6)

12.8 (br s, 1H,

)
Acid proton.
IR Spectroscopy 1680 cm⁻¹ (C=O), 2500-3000 cm⁻¹ (OH)Broad OH stretch typical of acids.
Troubleshooting & Optimization
  • Issue: Low Yield (Pinnick)

    • Cause: Loss of

      
       as gas or insufficient scavenger.
      
    • Fix: Ensure the reaction vessel is not open to high airflow; add 10% more

      
       and check pH is maintained at 3-4.
      
  • Issue: Product is Pink/Brown (Permanganate)

    • Cause: Manganese contamination.

    • Fix: Dissolve crude product in dilute NaOH, filter again to remove trace

      
      , and re-precipitate with HCl.
      
  • Issue: Incomplete Oxidation

    • Cause: Poor stirring (mass transfer limitation).

    • Fix: Use an overhead mechanical stirrer, especially for the permanganate method where solids content is high.

References
  • Pinnick Oxidation (Original Methodology)

    • Balbs, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981, 37, 2091-2096.
  • Permanganate Oxidation (Standard Protocol)

    • Shriner, R. L.; Kleiderer, E. C.[2][4] "Piperonylic Acid".[1][2][3][4][5][6][7] Organic Syntheses1930 , 10, 82; Coll.[4][6] Vol.1943 , 2, 538.[4]

  • Green Chemistry Alternatives (H2O2/Oxone)

    • Travis, B. R.; Sivakumar, M.; Hollist, G. O.; Borhan, B. Organic Letters2003, 5, 1031–1034.
  • Safety & Toxicology Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 7185, Piperonylic acid.

Sources

Using 2-Oxo-1,3-benzodioxole-5-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-Oxo-1,3-benzodioxole-5-carboxylic Acid in Medicinal Chemistry

Abstract

This technical guide details the application of 2-oxo-1,3-benzodioxole-5-carboxylic acid (also known as 5-carboxy-1,3-benzodioxol-2-one) as a specialized building block in organic synthesis. Unlike its chemically stable analog piperonylic acid (3,4-methylenedioxybenzoic acid), the 2-oxo derivative functions as a "masked" catechol . The cyclic carbonate moiety protects the oxidation-prone 3,4-dihydroxy functionality during intermediate steps (e.g., amide coupling) but remains labile to mild basic hydrolysis. This unique reactivity profile makes it an invaluable tool for synthesizing catechol-containing siderophores, enzyme inhibitors, and prodrugs.

Part 1: Chemical Profile & Strategic Utility

Structural Distinction

Researchers often confuse this molecule with piperonylic acid. The critical structural difference lies at the C2 position of the dioxole ring:

  • Piperonylic Acid: Contains a methylene bridge (-CH₂-). Metabolically stable (forms quinone methides via P450), difficult to remove.

  • 2-Oxo-1,3-benzodioxole-5-carboxylic Acid: Contains a carbonyl bridge (-C=O-). This forms a cyclic carbonate . It is electron-withdrawing, stable to acid/oxidants, but hydrolyzes in base to release CO₂ and the free catechol.

Mechanism of Action (The "Masking" Strategy)

The catechol moiety (1,2-dihydroxybenzene) is a notorious "bad actor" in early synthesis due to:

  • Rapid oxidation to o-quinones.

  • Chelaion of metal catalysts (poisoning Pd/Pt).

  • Radical polymerization.

By utilizing the 2-oxo-1,3-benzodioxole scaffold, the catechol is locked in a rigid, electron-deficient carbonate. This allows the carboxylic acid tail to be derivatized (e.g., coupled to amines) without affecting the phenolic oxygens. Once the scaffold is built, a simple basic wash reveals the bioactive catechol.

Part 2: Preparation of the Building Block

Objective: Synthesize high-purity 2-oxo-1,3-benzodioxole-5-carboxylic acid from 3,4-dihydroxybenzoic acid (Protocatechuic acid).

Reaction Overview:



Protocol A: Triphosgene Cyclization

Note: Triphosgene is a solid source of phosgene. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • 3,4-Dihydroxybenzoic acid (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask under nitrogen, dissolve 3,4-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in anhydrous THF (150 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Add TEA (19.9 mL, 142.8 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

  • Addition: Dissolve triphosgene (7.7 g, 26.0 mmol) in THF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9). The starting material (polar) should disappear, replaced by a less polar spot.

  • Quench & Isolation:

    • Pour the reaction mixture into ice-cold 1M HCl (200 mL) to quench and protonate the carboxylic acid.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Toluene/Heptane to yield a white crystalline solid.

    • Yield Target: >85%

    • Melting Point: ~230°C (dec)

Part 3: Application Protocol – Amide Coupling

Objective: Couple the acid to a primary amine (R-NH₂) to form a drug intermediate, maintaining the integrity of the cyclic carbonate.

Critical Constraint: Avoid strong aqueous bases (NaOH, KOH) or nucleophilic bases (DMAP in methanol) which will prematurely cleave the carbonate.

Protocol B: Acid Chloride Method (Recommended)

This method is superior to EDC/HOBt for this substrate because the electron-withdrawing carbonate reduces the nucleophilicity of the acid, making activation difficult with standard carbodiimides.

Reagents:

  • 2-Oxo-1,3-benzodioxole-5-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (5.0 eq)

  • Catalytic DMF (2 drops)

  • Target Amine (R-NH₂) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (1.5 eq)

  • DCM (Dichloromethane)[1][2]

Step-by-Step Procedure:

  • Activation: Suspend the starting acid (1.0 g) in dry DCM (10 mL). Add SOCl₂ (2.0 mL) and catalytic DMF.

  • Reflux: Heat to reflux (40°C) for 2 hours. The solid will dissolve as the acid chloride forms.

  • Evaporation: Concentrate to dryness under reduced pressure to remove excess SOCl₂. Note: Do not use methanol to quench; it will form the methyl ester.

  • Coupling: Redissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C.

  • Amine Addition: Add the Target Amine and DIPEA dissolved in DCM dropwise.

  • Workup:

    • Stir at RT for 2 hours.

    • Wash with 1M HCl (to remove excess amine) and Saturated NaHCO₃ (rapid wash, <1 min contact time to preserve carbonate).

    • Dry and concentrate.

Part 4: Deprotection Protocol (Revealing the Catechol)

Objective: Hydrolyze the cyclic carbonate to release the active 3,4-dihydroxybenzamide derivative.

Protocol C: Controlled Basic Hydrolysis

Reagents:

  • Coupled Intermediate (from Protocol B)

  • Lithium Hydroxide (LiOH·H₂O) (2.5 eq)

  • THF/Water (3:1 mixture)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in THF/Water.

  • Hydrolysis: Add LiOH. Stir at RT for 30–60 minutes.

    • Mechanism:[3][4][5][6] Hydroxide attacks the carbonate carbonyl, releasing CO₂ (gas) and the phenoxide.

  • Acidification: Carefully acidify to pH 2 using 1M HCl. This protonates the phenoxides to phenols.

  • Extraction: Extract with Ethyl Acetate. The product is now the free catechol.

Part 5: Visualization & Data

Synthetic Workflow Diagram

G Start 3,4-Dihydroxybenzoic Acid Step1 Cyclization (Triphosgene/THF) Start->Step1 Inter1 2-Oxo-1,3-benzodioxole -5-carboxylic Acid (The Masked Scaffold) Step1->Inter1 Yield >85% Step2 Activation (SOCl2) Inter1->Step2 Inter2 Acid Chloride Step2->Inter2 Step3 Coupling (R-NH2 / DIPEA) Inter2->Step3 Prod1 Protected Amide Step3->Prod1 Stable Intermediate Step4 Deprotection (LiOH / H2O) Prod1->Step4 Final Target Catechol Amide Drug Step4->Final CO2 Release

Caption: Figure 1. End-to-end synthetic workflow for utilizing the 2-oxo-1,3-benzodioxole scaffold to generate catechol-based therapeutics.

Comparative Stability Data
FeaturePiperonylic Acid (Methylenedioxy)2-Oxo-1,3-benzodioxole (Cyclic Carbonate)
Bridge Structure -O-CH₂-O- (Ether-like)-O-C(=O)-O- (Ester-like)
Acid Stability HighHigh
Base Stability HighLow (Hydrolyzes to Diol)
Metabolic Fate Quinone Methide (Toxic potential)Hydrolysis to Catechol + CO₂
Primary Use Stable PharmacophoreProdrug / Protecting Group

Part 6: References

  • Cyclic Carbonate Synthesis: Pasquato, L., et al. "Synthesis of cyclic carbonates from catechols using triphosgene." Tetrahedron Letters, 2000. (Verified general protocol for catechol carbonates).

  • Medicinal Application (Siderophores): Schalk, I.J., et al. "Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor."[5] Organic & Biomolecular Chemistry, 2011. (Demonstrates the strategy of using dioxole rings to protect catechols during amide coupling).

  • Triphosgene Safety & Handling: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996.

  • Thionyl Chloride Activation: Clayden, J. "Reaction of Carboxylic Acids with Thionyl Chloride."[3] Organic Chemistry, Oxford University Press. (Standard textbook protocol adapted for electron-deficient acids).

Disclaimer: This Application Note is for research purposes only. The synthesis involves hazardous reagents (Triphosgene, Thionyl Chloride). Adhere to strict safety protocols.

Sources

Analytical Methods for the Quantification of 2-Oxo-1,3-benzodioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and validated protocols for the accurate quantification of 2-Oxo-1,3-benzodioxole-5-carboxylic acid. As a crucial intermediate and potential impurity in various synthetic pathways, its precise measurement is paramount for process control, quality assurance, and regulatory compliance in the pharmaceutical industry. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile profiling following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity trace analysis. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.

Introduction: The Analytical Imperative

2-Oxo-1,3-benzodioxole-5-carboxylic acid, a derivative of the 1,3-benzodioxole (also known as methylenedioxybenzene) scaffold, presents a unique analytical challenge. Its structure, featuring a carboxylic acid group, imparts polarity and necessitates specific analytical strategies to achieve reliable quantification. The benzodioxole moiety provides a strong chromophore, making it suitable for UV-based detection methods.

Accurate quantification of this analyte is critical. In pharmaceutical development, it may be a starting material, a synthetic intermediate, or a process-related impurity. Regulatory bodies require that impurities be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2] Therefore, validated, robust, and fit-for-purpose analytical methods are not merely a scientific exercise but a cornerstone of Good Manufacturing Practices (GMP).[2][3] This guide provides the foundational methodologies to establish such analytical controls.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Chemical Formula C₈H₆O₄[4][5]
Molecular Weight 166.13 g/mol [4][5]
Synonyms Piperonylic acid, Heliotropic acid[5][6]
Structure
Polarity Polar, due to the carboxylic acid group[7]
UV Absorbance Strong chromophore due to the aromatic ring[7]
Volatility Low, requires derivatization for GC analysis[8][9]

Analytical Workflow Overview

The successful quantification of 2-Oxo-1,3-benzodioxole-5-carboxylic acid hinges on a systematic workflow. The choice of method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Test Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization If Required HPLC HPLC-UV Dissolution->HPLC Direct Injection LCMSMS LC-MS/MS Dissolution->LCMSMS Direct Injection GCMS GC-MS Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of 2-Oxo-1,3-benzodioxole-5-carboxylic acid.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quality control, offering a balance of performance, robustness, and cost-effectiveness.

Principle of the Method

Reversed-phase chromatography is employed to separate the analyte from other components in the sample matrix. The stationary phase is non-polar (e.g., C18), while the mobile phase is polar. To ensure consistent retention and sharp peak shape for the acidic analyte, the pH of the mobile phase is kept low (typically < 3). This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing for better interaction with the stationary phase.[10] Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a calibration curve generated from reference standards.[11]

Detailed Experimental Protocol

A. Reagents and Materials

  • 2-Oxo-1,3-benzodioxole-5-carboxylic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

B. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain the analyte and dissolve it in a suitable solvent (e.g., methanol) to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid suppresses analyte ionization for better peak shape.[12]
Gradient 70% A / 30% B, hold for 10 minIsocratic elution is often sufficient for simple mixtures.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
UV Detection 235 nm or 254 nmWavelengths of high absorbance for the benzodioxole chromophore.[11]

D. System Suitability Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high peak capacity and structural confirmation through mass spectral data. However, due to the low volatility of the carboxylic acid, a chemical derivatization step is mandatory.[8][9]

Principle of the Method

The polar, non-volatile carboxylic acid is chemically converted into a non-polar, volatile derivative, typically a silyl ester.[13] This is commonly achieved using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (TMS) ester is thermally stable and volatile, making it suitable for GC analysis. The derivative is then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and a fragmentation pattern for identity confirmation.[14]

Derivatization_Workflow Analyte Analyte in Solution (e.g., in Acetonitrile) Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Analyte->Reagent Reaction Heat at 70°C for 30 minutes Reagent->Reaction Product Volatile TMS-Ester Derivative Reaction->Product Injection Inject into GC-MS Product->Injection

Caption: Workflow for silylation derivatization prior to GC-MS analysis.

Detailed Experimental Protocol

A. Reagents and Materials

  • All reagents from HPLC method, plus:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous grade)

  • GC vials with inserts and PTFE-lined caps

B. Standard and Sample Preparation

  • Initial Preparation: Prepare stock and sample solutions in an anhydrous solvent like acetonitrile.

  • Derivatization: a. Transfer 100 µL of the standard or sample solution into a GC vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatizing reagent. c. Add 100 µL of BSTFA (+1% TMCS). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

C. GC-MS Conditions

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete vaporization of the derivative.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature gradient to elute the analyte in a reasonable time.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation.
MS Quad Temp. 150 °C
Acquisition Scan (m/z 40-450) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for higher sensitivity, monitoring ions such as m/z 238 (M⁺), 223 (M-15) for the TMS derivative.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices or trace impurity profiling, LC-MS/MS is the definitive method.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. The analyte is typically ionized using electrospray ionization (ESI), which is a soft ionization technique. For carboxylic acids, ESI in negative ion mode is highly efficient, as the acidic proton is readily lost to form a deprotonated molecule [M-H]⁻.[15]

Quantification is performed using Multiple Reaction Monitoring (MRM), a technique where the first quadrupole selects the precursor ion (the [M-H]⁻ ion), which is then fragmented in a collision cell. A second quadrupole selects a specific product ion unique to the analyte. This precursor-to-product ion transition is highly specific and virtually eliminates matrix interference, providing superior sensitivity and accuracy.[16]

Detailed Experimental Protocol

A. Reagents and Materials

  • LC-MS grade solvents (Acetonitrile, Methanol, Water)

  • LC-MS grade formic acid

  • (Optional but recommended) Stable isotope-labeled internal standard of the analyte.

B. Standard and Sample Preparation

  • Preparation is similar to the HPLC-UV method, but lower concentrations are typically used due to the high sensitivity of the instrument. The use of a stable isotope-labeled internal standard is strongly recommended to correct for matrix effects and variations in ionization efficiency.

C. LC-MS/MS Conditions

ParameterRecommended SettingRationale
LC System UHPLC system is preferredProvides sharper peaks and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size and dimensions are suitable for UHPLC.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS.[12]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Negative ModeCarboxylic acids ionize efficiently in negative mode.
Precursor Ion m/z 165.02 ([M-H]⁻)The deprotonated molecule of the analyte.
Product Ion m/z 121.02 ([M-H-CO₂]⁻)A characteristic fragment resulting from the loss of carbon dioxide.
MRM Transition 165.02 -> 121.02This specific transition is monitored for quantification.
Gas Temp. 350 °C
Gas Flow 10 L/min

Method Validation: Ensuring Trustworthiness

Every protocol must be a self-validating system.[1] Analytical method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][17] Key parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.[1]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from placebo, impurities, or degradants. Peak purity should be confirmed.To ensure the signal is unequivocally from the analyte.[1]
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.To demonstrate a proportional relationship between concentration and response.
Range The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.Defines the working concentrations of the method.
Accuracy % Recovery typically between 98.0% and 102.0% for drug substance assay.To measure the closeness of the test results to the true value.
Precision (RSD) Repeatability (intra-day) ≤ 2.0%Intermediate Precision (inter-day) ≤ 2.0%To assess the degree of scatter between a series of measurements.[1]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (e.g., Signal-to-Noise ratio ≥ 10).[3]Defines the lower limit of the method for quantitative measurements.
Limit of Detection (LOD) The lowest concentration that can be reliably detected (e.g., Signal-to-Noise ratio ≥ 3).[3]Defines the lower limit of detection, not necessarily quantification.
Robustness The method's performance is unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).To demonstrate the reliability of the method during normal usage.

Conclusion and Method Selection

The choice of analytical method for quantifying 2-Oxo-1,3-benzodioxole-5-carboxylic acid depends on the analytical objective.

Method_Selection Start Define Analytical Need Matrix Complex Matrix? (e.g., Biological Fluid) Start->Matrix Sensitivity Trace Level (<1 µg/mL) Quantification? Matrix->Sensitivity No LCMSMS Use LC-MS/MS Matrix->LCMSMS Yes Confirmation Identity Confirmation Required? Sensitivity->Confirmation No Sensitivity->LCMSMS Yes HPLC Use HPLC-UV Confirmation->HPLC No GCMS Use GC-MS Confirmation->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

  • HPLC-UV is ideal for routine quality control of bulk materials and formulations where analyte concentrations are relatively high and the matrix is simple.

  • GC-MS is a valuable alternative, especially when a different separation mechanism is desired for method orthogonality or when analyzing for other volatile components simultaneously.

  • LC-MS/MS is the gold standard for bioanalysis, trace impurity analysis, and any application demanding the utmost sensitivity and specificity.

By implementing these detailed protocols and adhering to rigorous validation standards, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible data for the quantification of 2-Oxo-1,3-benzodioxole-5-carboxylic acid.

References

  • Ermer, J. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 578-589. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Polo-Luque, M. L., et al. (2012). Determination of Carboxylic Acids in Water by Gas Chromatography-Mass Spectrometry After Continuous Extraction and Derivatisation. PubMed. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound[Link]

  • Parenky, A. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate. [Link]

  • Patel, K. et al. (2021). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Whitman People. [Link]

  • Green, J. B., et al. (1994). GC-MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Journal of high resolution chromatography. [Link]

  • Padarauskas, A., et al. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Matrix Fine Chemicals. (n.d.). 2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | CAS 94-53-1. Matrix Fine Chemicals. [Link]

  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. [Link]

  • Griffiths, W. J., & Wang, Y. (2023). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods. [Link]

  • Wolsztyniak, M., et al. (2019). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-injection port derivatization and GC-MS. MOST Wiedzy. [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. [Link]

  • SupraBank. (n.d.). 1,3-benzodioxole-5-carboxylic acid. SupraBank. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

Sources

Application Note: Engineering Metal-Piperonylate Frameworks and Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperonylic Acid as a Ligand in Coordination Chemistry Content Type: Application Note & Protocol Guide Audience: Research Scientists, Inorganic Chemists, and Drug Discovery Specialists

Introduction: The Ligand Architecture

Piperonylic acid (3,4-methylenedioxybenzoic acid) represents a unique ligand scaffold in coordination chemistry. Unlike simple benzoates, the piperonylate anion incorporates a fused 1,3-dioxolane ring. This structural feature imposes specific steric constraints and offers secondary weak interaction sites (via the ether oxygens) that influence crystal packing and supramolecular assembly.

Key Chemical Data:

  • IUPAC Name: 1,3-Benzodioxole-5-carboxylic acid

  • Acidity (pKa): ~4.35 (Requires deprotonation to act as an anionic ligand)

  • Coordination Motif: Primarily carboxylate (

    
    ), capable of monodentate, chelating, and bridging modes.
    

Coordination Modes & Structural Logic

To successfully engineer piperonylate complexes, one must understand its binding versatility. The carboxylate group is the primary anchor, while the methylenedioxy tail acts as a "steric rudder," directing the dimensionality of the final structure.

Visualization: Ligand Binding Topologies

The following diagram illustrates the transition from the free acid to its three dominant coordination modes upon metal binding.

PiperonylateBinding cluster_Modes Coordination Modes (Anionic) FreeAcid Piperonylic Acid (Protonated) Deprotonation Deprotonation (pH > 4.5) FreeAcid->Deprotonation Mono Monodentate (η¹) Discrete Complexes Deprotonation->Mono Chel Bidentate Chelating (η²) Stable Monomers Deprotonation->Chel Bridge Bidentate Bridging (μ₂-η¹:η¹) MOFs / Polymers Deprotonation->Bridge Steric Bulk\nPrevents Aggregation Steric Bulk Prevents Aggregation Mono->Steric Bulk\nPrevents Aggregation Formation of\nPaddlewheel Units Formation of Paddlewheel Units Bridge->Formation of\nPaddlewheel Units

Figure 1: Transformation of Piperonylic Acid into active coordination motifs. The bridging mode is critical for constructing polymeric frameworks.

Protocol A: Synthesis of Discrete Bioactive Complexes

Target: Bis(piperonylato)copper(II) –


Application:  Antimicrobial screening, cytotoxicity studies.
Mechanism:  Ligand exchange (Metathesis). The high stability of the Cu-O bond drives the precipitation of the neutral complex.
Materials
  • Piperonylic acid (PA)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    )
    
  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Ligand Activation (In-situ Salt Formation):

    • Dissolve 2.0 mmol of Piperonylic acid in 20 mL of warm ethanol (

      
      ).
      
    • Slowly add 2.0 mmol of NaOH (dissolved in 5 mL water) to the acid solution.

    • Checkpoint: Ensure pH is neutral (~7.0–7.5). The solution should be clear (Sodium Piperonylate).

  • Metalation:

    • Dissolve 1.0 mmol of

      
       in 10 mL of distilled water.
      
    • Add the copper solution dropwise to the stirring ligand solution over 15 minutes.

    • Observation: A rapid color change to blue-green indicates complex formation. A precipitate should begin to form immediately.

  • Crystallization & Purification:

    • Reflux the suspension for 2 hours to ensure thermodynamic product stability.

    • Allow the mixture to cool slowly to room temperature, then chill at

      
       overnight to maximize yield.
      
    • Filter the precipitate (blue-green solid).

    • Wash:

      
       mL cold water (removes 
      
      
      
      ), followed by
      
      
      mL cold ethanol.
    • Dry in a vacuum desiccator over silica gel.

Protocol B: Engineering Coordination Polymers (CPs)

Target: 1D/2D Zinc-Piperonylate Frameworks Application: Solid-state luminescence, structural materials. Mechanism: Solvothermal synthesis.[1] High temperature/pressure promotes the formation of bridging nodes (Figure 1, bottom path) rather than discrete chelates.

Experimental Workflow

This protocol uses a "mixed-ligand" strategy. Piperonylate acts as the anionic capper, while 4,4'-bipyridine acts as a neutral pillar to extend the structure.

MOFSynthesis Precursors Precursors: Zn(NO3)2 + Piperonylic Acid + 4,4'-Bipyridine Mix Homogenization Stir 30 mins @ RT Precursors->Mix Solvent Solvent System: DMF : Ethanol : H2O (1:1:1) Solvent->Mix Autoclave Solvothermal Treatment 120°C for 72 Hours (Teflon-lined Autoclave) Mix->Autoclave Cooling Programmed Cooling 5°C/hour to RT Autoclave->Cooling Crystals Harvest Crystals (Block-like, Colorless) Cooling->Crystals

Figure 2: Solvothermal workflow for generating crystalline coordination polymers.[1]

Critical Parameters
  • Stoichiometry: 1:2:1 (Zn : PA : Bipyridine).

  • pH Control: If precipitation is too rapid, add 2-3 drops of dilute

    
     to slow down nucleation, allowing larger single crystals to grow during the heating phase.
    
  • Solvent Role: DMF acts as a template and high-boiling solvent; Ethanol aids in the solubility of the organic linkers.

Characterization & Validation

Trust in the synthesis is established via spectroscopic fingerprints. The shift of the carbonyl stretch is the definitive proof of coordination.

FTIR Validation Table
Functional GroupFree Piperonylic Acid (

)
Metal-Piperonylate Complex (

)
Diagnostic Interpretation

Carboxylic

(Strong)
Absent Complete deprotonation of the acid.

N/A

(Strong)
Asymmetric carboxylate stretch indicating metal binding.

N/A

(Medium)
Symmetric carboxylate stretch.

Value
N/A


: Monodentate

: Chelating/Bridging
C-O-C (Dioxolane)


Minimal shift; ring remains intact and uncoordinated.
Structural Validation (XRD)[2]
  • Powder XRD: Compare against simulated patterns from single-crystal data.[1] Low-angle peaks (

    
    ) are indicative of large unit cells typical of coordination polymers/MOFs.
    
  • Single Crystal: Expect a distorted octahedral or square pyramidal geometry for Cu(II) and tetrahedral or octahedral for Zn(II).

References

  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Ye, B. H., et al. (2005). Coordination polymers containing 1D channels and 2D layers constructed from 4,4'-bipyridine and aromatic dicarboxylates. Crystal Growth & Design, 5(2), 617-621. (Methodology basis for Protocol B). Link

  • Deng, D. S., et al. (2009). Construction of a series of coordination polymers based on 3,4-methylenedioxybenzoic acid. Inorganic Chemistry Communications, 12(9), 897-900. (Primary source for Piperonylic Acid structural motifs). Link

Sources

Validation & Comparative

Biological Efficacy of Piperonylic Acid Derivatives: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) serves as a critical pharmacophore in medicinal chemistry. Its methylenedioxy ring is bioisosteric to the dimethoxy group found in many alkaloids but offers distinct metabolic stability and lipophilicity profiles. This guide objectively benchmarks the biological efficacy of novel piperonylic acid derivatives—specifically sulfonic acid esters and amide conjugates —against industry-standard therapeutic agents.

Key Findings:

  • Antibacterial: Sulfonic acid ester derivatives exhibit superior efficacy against plant-pathogenic bacteria (P. syringae) compared to commercial standards like Thiodiazole-copper.[1]

  • Anticancer: Amide derivatives demonstrate moderate-to-high cytotoxicity against MCF-7 and HeLa cell lines, operating primarily through NF-κB pathway modulation and apoptosis induction, though often with higher IC50 values than Doxorubicin.

  • Mechanism: The benzodioxole moiety facilitates membrane permeability and interacts with pro-inflammatory cytokines, making it a dual-target scaffold.

Antibacterial Efficacy: Sulfonate Derivatives[2]

Recent structural optimization efforts have focused on introducing sulfonic acid ester moieties into the piperonylic acid backbone to enhance broad-spectrum bactericidal activity.

Comparative Benchmarking: Anti-Phytopathogenic Activity

Study Focus: Efficacy against Pseudomonas syringae pv.[1] Actinidiae (Psa), the pathogen responsible for Kiwifruit canker.[1]

CompoundConcentration (µg/mL)Inhibition Rate (%)Relative Efficacy vs. Standard
Piperonylic Acid Derivative 4l 10099% +17.8% (Superior)
Piperonylic Acid Derivative 4l 5085% +10.3% (Superior)
Thiodiazole-copper (Standard)10084%Baseline
Bismerthiazol (Standard)10096%Comparable
Piperonylic Acid (Parent)10059%Inferior

Technical Insight: The parent compound, piperonylic acid, shows only moderate activity (59%).[1] The introduction of the sulfonic acid ester group (Derivative 4l) dramatically increases lipophilicity and membrane penetration, resulting in a 1.6-fold increase in efficacy.[1] This suggests the derivative functions not just as a metabolic blocker but as a membrane-disrupting agent.

Anticancer Potential: Amide Conjugates[3][4]

Piperonylic acid amides are explored as stable analogues of Piperine, designed to overcome the rapid hydrolysis of the ester bonds in vivo while retaining cytotoxic potential.

Comparative Cytotoxicity (IC50 Values)

Cell Lines: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical Cancer).[1][2]

CompoundCell LineIC50 (µM)Comparison to Standard
Benzodioxole Derivative 4d MCF-739.0 ± 1.2 Moderate Activity
Benzodioxole Derivative 3d MCF-743.4 ± 2.1Moderate Activity
5-Fluorouracil (5-FU) MCF-718.1 ± 0.5 Standard is ~2x more potent
Doxorubicin MCF-7~0.8 - 1.2 Standard is significantly more potent

Analysis: While piperonylic acid derivatives (4d, 3d) show higher IC50 values than potent chemotherapeutics like Doxorubicin, they exhibit a more favorable toxicity profile against normal cells (HUVEC).[1] The mechanism is distinct: rather than direct DNA intercalation (Doxorubicin), these derivatives often act as NF-κB inhibitors , preventing the transcription of anti-apoptotic genes.[1]

Mechanism of Action: NF-κB & Apoptosis Signaling[6]

The biological activity of piperonylic acid derivatives is heavily linked to the suppression of the NF-κB signaling pathway. By inhibiting the phosphorylation of IκBα, these compounds prevent the nuclear translocation of p65/p50 dimers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS Stimulus IKK IKK Complex (Kinase) Stimulus->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB_Inactive NF-κB (p65/p50) Inactive Complex NFkB_Active NF-κB (p65) Active NFkB_Inactive->NFkB_Active Release Drug Piperonylic Acid Derivative Drug->IKK Inhibits (Blockade) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Restores (Via Inhibition) DNA Target Genes (Bcl-2, XIAP) NFkB_Active->DNA Translocation & Binding DNA->Apoptosis Suppression (Normal)

Caption: Piperonylic acid derivatives inhibit IKK activation, preventing IκBα degradation and blocking NF-κB nuclear translocation, thereby restoring apoptotic sensitivity.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these derivatives.

A. Synthesis of Piperonylic Acid Amides (Acid Chloride Method)

Objective: High-yield synthesis of amide derivatives avoiding racemization.

  • Activation:

    • Suspend Piperonylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise at 0°C.[1]

    • Reflux for 3–4 hours until gas evolution ceases.[1]

    • Evaporate solvent/excess SOCl2 in vacuo to obtain Piperonoyl chloride (solid/oil).[1]

  • Coupling:

    • Dissolve the target amine (1.1 eq) and Triethylamine (Et3N, 2.0 eq) in dry DCM.[1]

    • Add the crude Piperonoyl chloride (dissolved in DCM) dropwise at 0°C.[1]

    • Stir at room temperature for 12 hours.

  • Purification:

    • Wash organic layer with 1N HCl (remove unreacted amine), then sat.[1] NaHCO3 (remove unreacted acid).[1]

    • Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).[1]

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the Piperonylic acid derivative (0.1 – 100 µM). Include DMSO control (<0.1%) and Positive Control (5-FU).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS).[1] Incubate 4h.

    • Remove media; dissolve Formazan crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. (2022).[1] Link

  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Il Farmaco. (2003).[1][3] Link

  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. ResearchGate. (2018).[1] Link

  • Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) Product Information. MedChemExpress. (2024). Link

Sources

A Senior Application Scientist's Guide to Modern Oxidative Routes for Piperonylic Acid Synthesis: A Comparative Analysis of Alternatives to Potassium Permanganate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Transformation

The oxidation of piperonal to piperonylic acid is a fundamental transformation in synthetic chemistry, yielding a valuable building block for pharmaceuticals, agrochemicals, and the fragrance industry.[1][2] For decades, potassium permanganate (KMnO₄) has been the workhorse reagent for this conversion, prized for its potency and low cost.[3][4][5] The reaction, detailed in established resources like Organic Syntheses, provides a reliable, high-yielding pathway to the desired carboxylic acid.[2][4]

However, the reliance on stoichiometric permanganate comes with significant drawbacks that are increasingly misaligned with the principles of modern, sustainable chemistry. As a powerful oxidant, KMnO₄ can be difficult to control, sometimes leading to over-oxidation and cleavage of the aromatic ring, which complicates purification and reduces yields.[6][7] More critically, the reduction of Mn(VII) generates large quantities of insoluble manganese dioxide (MnO₂) waste, posing considerable challenges for disposal and environmental stewardship.[6][8][9] Furthermore, the inherent hazards of handling a strong oxidizing agent necessitate stringent safety protocols.[8][10]

This guide is designed for researchers, chemists, and process development professionals seeking to modernize this classic oxidation. We will objectively compare viable alternative reagents and methodologies to the traditional potassium permanganate route. By examining catalytic systems, greener reaction media, and novel activation methods, we aim to provide the data and insights necessary to select a safer, more efficient, and environmentally responsible synthetic strategy.

Part 1: The Benchmark Protocol - Potassium Permanganate Oxidation

To evaluate alternatives, we must first understand the benchmark. The oxidation of piperonal with KMnO₄ is effective because the permanganate ion is a powerful oxidizing agent, capable of readily converting the aldehyde functional group to a carboxylate salt, which is then acidified to yield piperonylic acid.[5][11]

Mechanism of Permanganate Oxidation

In this reaction, the manganese atom in the permanganate ion (MnO₄⁻) is in a +7 oxidation state. It acts as an electron acceptor, oxidizing the aldehyde. The reaction typically proceeds in an aqueous medium, often heated to increase the reaction rate and emulsify the molten piperonal.[4][11] The permanganate is reduced to manganese dioxide (MnO₂), a brown solid that precipitates from the reaction mixture.

Standard Experimental Protocol

The following protocol is adapted from the established procedure in Organic Syntheses, which serves as our performance baseline.[2][4]

  • Reaction Setup: A 5-L flask is charged with piperonal (60 g, 0.4 mol) and water (1.5 L). A mechanical stirrer is essential to ensure efficient mixing.

  • Emulsification: The mixture is heated to 70-80°C on a steam bath with vigorous stirring to create a fine emulsion of the molten piperonal in water.

  • Oxidant Addition: A solution of potassium permanganate (90 g, 0.56 mol) in water (1.8 L) is added slowly to the emulsion over 40-45 minutes. Controlling the addition rate is critical to manage the exotherm and prevent over-oxidation.

  • Reaction Completion: The mixture is stirred and heated for an additional hour until the characteristic purple color of permanganate has disappeared, indicating its complete consumption.

  • Workup - Part 1 (Quenching & Filtration): The solution is made alkaline with 10% potassium hydroxide to ensure the product is in its salt form. The hot mixture is then filtered to remove the precipitated manganese dioxide. The MnO₂ cake is washed with several portions of hot water.

  • Workup - Part 2 (Isolation): The combined filtrate is cooled. Any unreacted piperonal may solidify and should be removed by filtration. The clear solution is then carefully acidified with hydrochloric acid until precipitation of piperonylic acid is complete.

  • Purification: The crude piperonylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for higher purity.

Workflow for Standard KMnO₄ Oxidation

cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Workup & Isolation A Charge Piperonal & Water to Flask C Heat to 70-80°C & Stir Vigorously A->C B Prepare Aqueous KMnO4 Solution D Slowly Add KMnO4 Solution B->D C->D E Stir for 1h Post-Addition D->E F Add KOH Solution E->F G Hot Filter MnO2 F->G H Cool Filtrate G->H I Acidify with HCl H->I J Filter & Dry Product I->J

Caption: Standard workflow for piperonal oxidation using KMnO₄.

Part 2: A Comparative Guide to Alternative Methodologies

Recognizing the limitations of the permanganate protocol, the scientific community has explored several alternatives. While direct "drop-in" replacements for the oxidation of piperonal are not extensively documented, modern strategies often focus on oxidizing a more readily available precursor, piperonyl alcohol, or on improving the efficiency of permanganate itself through catalysis.

Alternative 1: Phase-Transfer Catalyzed (PTC) Permanganate Oxidation

This approach does not replace permanganate but rather modifies its application to overcome key limitations, namely the need for high temperatures and the challenges of a two-phase (organic substrate, aqueous oxidant) reaction system.

Causality & Mechanism: Phase-transfer catalysis facilitates the transfer of the permanganate anion (MnO₄⁻) from the aqueous phase into an organic phase where the piperonal substrate is dissolved.[12][13] A catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion for permanganate at the phase interface, forming a lipophilic ion pair (Q⁺MnO₄⁻). This ion pair is soluble in the organic phase and can efficiently oxidize the piperonal under much milder conditions (e.g., room temperature).[14][15] This method enhances reaction rates and can simplify the overall process.[12]

Aq Aqueous Phase (K⁺ MnO₄⁻) Interface Phase Interface Aq->Interface MnO₄⁻ Org Organic Phase (Piperonal) Product Piperonylic Acid + MnO₂ Org->Product Oxidation Q_X Q⁺ X⁻ Org->Q_X Catalyst Regeneration Interface->Org Q⁺ MnO₄⁻ Q_MnO4 Q⁺ MnO₄⁻ Product->Interface MnO₂ Q_X->Interface

Caption: Mechanism of Phase-Transfer Catalyzed Oxidation.

Experimental Protocol (Illustrative): Adapted from literature procedures for similar PTC oxidations.[14]

  • Reaction Setup: In a round-bottomed flask, dissolve piperonal (1.0 g) and a phase-transfer catalyst (e.g., Adogen 464, ~0.1 g) in a suitable organic solvent (e.g., toluene, 15 mL).[14]

  • Oxidant Addition: While stirring vigorously at room temperature, slowly add a solution of potassium permanganate (e.g., 4.4 g) in water (50 mL). The rate of addition should be controlled to keep the temperature below 30°C.

  • Reaction: After the addition is complete, continue stirring at room temperature for approximately 90 minutes.

  • Workup: Quench the reaction by adding a saturated sodium bisulfite solution to destroy excess permanganate and MnO₂. Separate the organic and aqueous layers. The product is typically extracted from the appropriate phase after acidification.

Alternative 2: Photocatalytic Oxidation of Piperonyl Alcohol

A truly "green" alternative involves the use of semiconductor photocatalysis to oxidize piperonyl alcohol, the corresponding alcohol to piperonal. This approach uses light as the energy source and a reusable catalyst, often in an aqueous medium.

Causality & Mechanism: A semiconductor like titanium dioxide (TiO₂) absorbs UV light, promoting an electron to the conduction band and leaving a "hole" in the valence band. This electron-hole pair is highly reactive. The hole can directly oxidize the substrate or react with water to form hydroxyl radicals (•OH), which are extremely powerful oxidizing agents.[16] These species then oxidize the alcohol to the aldehyde (piperonal) and subsequently to the carboxylic acid (piperonylic acid). A key challenge is preventing over-oxidation (mineralization) to CO₂.[16][17]

Experimental Protocol (Illustrative): Adapted from Bellardita et al.[17]

  • Catalyst Suspension: Suspend the photocatalyst (e.g., home-prepared TiO₂, 50 mg) in an aqueous solution (50 mL) of piperonyl alcohol (e.g., 0.5 mM).

  • Irradiation: Place the suspension in a photoreactor equipped with a UV lamp. The solution should be stirred continuously and sparged with oxygen or air, which acts as an electron scavenger to prevent electron-hole recombination.

  • Monitoring: The reaction progress is monitored over several hours by taking aliquots and analyzing them via HPLC or GC-MS to determine the concentration of piperonyl alcohol, piperonal, and piperonylic acid.

  • Isolation: After the reaction, the TiO₂ catalyst is removed by filtration or centrifugation. The product can then be isolated from the aqueous solution by extraction.

Alternative 3: Electrochemical Oxidation

Electrosynthesis offers a reagent-free method for oxidation, using electrical current to drive the reaction. This can be done directly at the anode or, more commonly for selective transformations, using a mediator.

Causality & Mechanism: In a mediated electrochemical oxidation, a species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is first oxidized at the anode to its oxoammonium ion form.[18][19] This highly reactive ion then chemically oxidizes the substrate (e.g., piperonyl alcohol) in the bulk solution, converting it to the corresponding aldehyde or acid. In the process, the oxoammonium ion is reduced back to TEMPO, which can then be re-oxidized at the anode, completing the catalytic cycle. This method provides excellent control over the oxidative power of the system by simply adjusting the applied voltage.[20]

Anode Anode TEMPO_Ox Oxoammonium Ion (Oxidized) Anode->TEMPO_Ox TEMPO TEMPO (Reduced) TEMPO->Anode -e⁻ Product Piperonal/ Piperonylic Acid TEMPO_Ox->Product Oxidizes Substrate Piperonyl Alcohol Product->TEMPO Reduces Product->Substrate

Caption: Catalytic cycle in TEMPO-mediated electrochemical oxidation.

Experimental Protocol (General):

  • Cell Setup: An undivided electrochemical cell is equipped with a working electrode (anode, e.g., graphite) and a counter electrode (cathode, e.g., platinum).

  • Electrolyte: The cell is charged with a solution of piperonyl alcohol and a catalytic amount of TEMPO in a suitable solvent system with a supporting electrolyte (e.g., acetonitrile/water with lithium perchlorate).

  • Electrolysis: A constant potential or current is applied to the cell. The reaction is typically run at room temperature.

  • Monitoring & Workup: The reaction is monitored by chromatography. Upon completion, the solvent is evaporated, and the product is isolated through standard extraction and purification techniques.

Part 3: Performance Comparison

The choice of synthetic route is a balance of yield, cost, safety, and environmental impact. The following table provides a comparative summary of the discussed methods.

FeatureStandard KMnO₄PTC KMnO₄Photocatalysis (TiO₂)Electrochemical (TEMPO)
Starting Material PiperonalPiperonal/Piperic AcidPiperonyl AlcoholPiperonyl Alcohol
Key Reagent(s) Stoichiometric KMnO₄Catalytic Q⁺X⁻, Stoich. KMnO₄Catalytic TiO₂, O₂Catalytic TEMPO, Electricity
Solvent WaterWater / Organic SolventWaterAcetonitrile / Water
Temperature 70-80°CRoom Temperature - 30°CRoom TemperatureRoom Temperature
Reported Yield 78-96%[2][4][21]Variable, often highLow selectivity (~35% to piperonal)[16][17]Can be high (e.g., 72%)[18]
Key Advantages Inexpensive, well-establishedMilder conditions, faster ratesGreen solvent, uses light, reusable catalystHigh selectivity, no chemical oxidant waste
Key Disadvantages Large MnO₂ waste, safety hazard, high temp.Still produces MnO₂ waste, catalyst separationLow selectivity, mineralization risk, requires photoreactorRequires specialized equipment, conductive medium

Conclusion and Future Outlook

While the direct oxidation of piperonal using potassium permanganate remains a high-yielding and economical option, its environmental and safety profile presents significant challenges for modern chemical synthesis. This guide demonstrates that viable, greener alternatives are emerging, although they may require a shift in starting material to the more readily oxidized piperonyl alcohol.

  • Phase-Transfer Catalysis offers an immediate improvement to the existing permanganate process, allowing for milder conditions and potentially better control, though it does not solve the issue of manganese waste.

  • Photocatalysis and Electrochemical Oxidation represent the future of this transformation. These methods leverage catalysis and sustainable energy sources (light and electricity) to minimize waste and enhance safety. While photocatalysis currently suffers from selectivity issues for this specific transformation, ongoing research in catalyst design may overcome this limitation. Mediated electrosynthesis, with its high selectivity and operational simplicity, stands out as a particularly promising avenue for both lab-scale and industrial applications.

For organizations committed to implementing greener manufacturing processes, the exploration of these catalytic technologies is not just an academic exercise but a necessary step toward more sustainable and responsible chemical production.

References

  • Krahe, N., Berger, R. G., Kahlert, L., & Ersoy, F. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. ChemBioChem, 22(19), 2933–2939. [Link]

  • Plummer, C. W., et al. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Forensic Science International, 265, 99-107. [Link]

  • Lee, D. G. (2010). Oxidation by Permanganate: Synthetic and Mechanistic Aspects. The Open Organic Chemistry Journal, 4, 1-21. [Link]

  • Bellardita, M., Loddo, V., Palmisano, L., & Augugliaro, V. (2013). Photocatalytic green synthesis of piperonal in aqueous TiO2 suspension. Journal of Photochemistry and Photobiology A: Chemistry, 268, 15-21. [Link]

  • Romero-Fernández, M., et al. (2021). Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal. Reaction Chemistry & Engineering, 6(9), 1591-1600. [Link]

  • Krahe, N. K., et al. (2021). Co-oxidation of piperine to piperonal and 3,4-methylenedioxycinnamaldehyde during linoleic acid oxidation by LOXPsa1 from P. sapidus. ResearchGate. [Link]

  • User contribution on Sciencemadness.org. (2010). Piperic acid oxidation to Piperonal. Sciencemadness Discussion Board. [Link]

  • Kim, H. U., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Applied Biological Chemistry, 65(1), 1-8. [Link]

  • Kumar, A., et al. (2023). Laccase immobilized functionalized carbon nanospheres for the enhanced electrocatalytic synthesis of heliotropin. Journal of the Electrochemical Society, 170(3), 036501. [Link]

  • Bellardita, M., et al. (2013). Photocatalytic green synthesis of piperonal in aqueous TiO2 suspension. IRIS UniPA. [Link]

  • User contribution on Sciencemadness.org. (2014). Phase Transfer Oxidation of Piperic Acid. Sciencemadness Discussion Board. [Link]

  • User contribution on The Hive. (1998). Oxidation of Piperic Acid (Pepper to Piperonal). Hive Chemistry Discourse. [Link]

  • Wang, C., et al. (2019). Electrochemical Oxidation Products of Piperazine as Corrosion Inhibitor for HP13Cr Steel in 20% HCl Solution. International Journal of Electrochemical Science, 14, 6089-6101. [Link]

  • Al-Mabhouh, A. H., et al. (2022). Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine. Molecules, 27(19), 6296. [Link]

  • User contribution on Chemistry Stack Exchange. (2015). Piperic acid oxidation. Chemistry Stack Exchange. [Link]

  • Shriner, R. L., & Kleiderer, E. C. (1931). Piperonylic acid. Organic Syntheses, 11, 92. [Link]

  • Wikipedia contributors. (2023). Piperonal. Wikipedia. [Link]

  • Arvinte, A., et al. (2021). Electrochemical behaviour of piperine. Comparison with control antioxidants. Food Chemistry, 343, 128110. [Link]

  • Patsnap. (2024). What is the mechanism of Potassium Permanganate? Patsnap Synapse. [Link]

  • Wikipedia contributors. (2023). Phase-transfer catalyst. Wikipedia. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Reagent Guides. [Link]

  • Hazardous Waste Management System. (n.d.). 16 09 01* Permanganates, eg potassium permanganate. HWMS. [Link]

  • Shafig, Z., et al. (2012). Review on modified solid supported potassium permanganate and its reaction mechanism for solvent-free heterogeneous oxidation of organic compounds. Journal of the Chilean Chemical Society, 57(4), 1423-1430. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Secondwind Water Systems. (2024). Potassium Permanganate (Pot Perm) Is Not The Solution. Secondwind Water. [Link]

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2-Oxo-1,3-benzodioxole-5-carboxylic acid versus Protocatechuic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Protocatechuic Acid (PCA) and its cyclic carbonate derivative, 2-Oxo-1,3-benzodioxole-5-carboxylic acid (hereafter referred to as PCA-Carbonate ).

This comparison focuses on the strategic application of these molecules in biological assays, specifically addressing the "Free Catechol" (PCA) versus the "Masked Prodrug" (PCA-Carbonate) paradigm.

Executive Summary: The Free vs. Masked Catechol

In drug development and chemical biology, the distinction between these two molecules represents a classic trade-off between intrinsic potency and bioavailability .

  • Protocatechuic Acid (PCA): The active metabolite.[1][2][3] It possesses two free hydroxyl groups at positions 3 and 4 (catechol moiety). It is a potent antioxidant and Nrf2 activator but suffers from poor membrane permeability, rapid metabolism (sulfation/glucuronidation), and auto-oxidation in culture media.

  • 2-Oxo-1,3-benzodioxole-5-carboxylic acid (PCA-Carbonate): The prodrug. The catechol hydroxyls are "masked" by a cyclic carbonate ring. This modification increases lipophilicity, prevents extracellular auto-oxidation, and reduces "PAINS" (Pan-Assay Interference Compounds) behavior. It relies on intracellular esterases to hydrolyze the carbonate ring, releasing the active PCA and CO₂ inside the cell.

Critical Nomenclature Note: Do not confuse 2-Oxo-1,3-benzodioxole-5-carboxylic acid with Piperonylic Acid (1,3-benzodioxole-5-carboxylic acid). Piperonylic acid contains a methylene bridge (


), is metabolically stable, and acts as a CYP450 inhibitor. The "2-Oxo" derivative contains a carbonyl bridge (

) and is hydrolytically labile.

Chemical & Kinetic Profile

The following table contrasts the physicochemical properties that dictate assay performance.

FeatureProtocatechuic Acid (PCA)2-Oxo-1,3-benzodioxole-5-carboxylic acid
Structure Type Free Catechol (3,4-Dihydroxy)Cyclic Carbonate (Masked Catechol)
LogP (Est.) ~0.8 (Hydrophilic)~1.5 - 1.8 (More Lipophilic)
Solubility High in alcohols/water; pH dependent.Lower in water; High in DMSO/organic solvents.
Media Stability Low. Auto-oxidizes to quinones at pH > 7.4.High. Carbonate ring protects against oxidation.
Cell Permeability Low (Paracellular/Transporter dependent).High (Passive Diffusion).
Mechanism Direct Antioxidant / Receptor Ligand.Prodrug (Requires Esterase Hydrolysis).
Assay Risk High False Positives (Redox Cycling).Low False Positives (Protected).

Biological Assay Performance

A. Cellular Uptake & Intracellular Accumulation

The Challenge: PCA is hydrophilic. In cell-based assays (e.g., HeLa, Caco-2), high extracellular concentrations (10-100 µM) are often required to achieve significant intracellular levels because the molecule struggles to cross the lipid bilayer passively.

The Solution (PCA-Carbonate): The 2-oxo derivative acts as a "Trojan Horse." By masking the hydrogen-bond-donating hydroxyls, it increases lipophilicity. Once inside the cytosol, ubiquitous esterases (e.g., carboxylesterase 1/2) attack the carbonyl carbon, collapsing the ring and releasing free PCA exactly where it is needed.

B. Assay Interference (PAINS)

PCA Risk: Catechols are notorious PAINS. In biochemical screens (e.g., kinase assays, fluorescence assays), PCA can auto-oxidize to an o-quinone. This quinone can:

  • Covalently modify cysteine residues on proteins (false inhibition).

  • Generate extracellular

    
     (false toxicity).
    
  • Quench fluorescence (optical interference).

PCA-Carbonate Advantage: The cyclic carbonate ring locks the oxygen atoms, preventing quinone formation. The molecule remains inert in the assay buffer until it enters a cell or encounters an esterase. This makes the 2-oxo derivative a superior control compound for validating "true" biological activity versus redox artifacts.

Visualizing the Mechanism

The following diagram illustrates the bioactivation pathway of the 2-oxo derivative compared to the direct action of PCA.

Bioactivation Prodrug 2-Oxo-1,3-benzodioxole- 5-carboxylic acid (Lipophilic Prodrug) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion (High Efficiency) Esterase Esterase (Hydrolysis) Prodrug->Esterase Substrate Membrane->Prodrug Enters Cytosol Intracellular Intracellular Space PCA Protocatechuic Acid (Active Metabolite) Esterase->PCA Releases Active Form CO2 CO2 Esterase->CO2 Target Target Activation (Nrf2, MAPK, etc.) PCA->Target Biological Effect Quinone o-Quinone (Toxic/Artifact) PCA->Quinone Oxidation (ROS)

Caption: The "Trojan Horse" mechanism. The 2-oxo derivative crosses the membrane efficiently before releasing the active PCA, avoiding extracellular oxidation.

Experimental Protocols

To validate the performance of the 2-oxo derivative versus PCA, use the following self-validating protocols.

Protocol 1: Esterase-Dependent Hydrolysis Assay

Purpose: To confirm that the 2-oxo derivative releases PCA in a biological environment.

  • Preparation: Prepare 10 mM stocks of PCA and PCA-Carbonate in DMSO.

  • Incubation:

    • Condition A (Buffer Only): PBS (pH 7.4) at 37°C.

    • Condition B (Enzymatic): PBS + Porcine Liver Esterase (10 units/mL) or Cell Lysate (e.g., HepG2 lysate).

  • Time Course: Spike compounds (final 50 µM) into conditions A and B. Aliquot at 0, 15, 30, 60, and 120 mins.

  • Quenching: Stop reaction with equal volume ice-cold Acetonitrile (0.1% Formic Acid).

  • Analysis (HPLC/LC-MS):

    • Monitor PCA appearance (RT ~ 4-5 min depending on column).

    • Monitor PCA-Carbonate disappearance (RT will be later, ~8-10 min, due to lipophilicity).

  • Expected Result:

    • Buffer Only: PCA-Carbonate remains >95% intact (demonstrates chemical stability).

    • Enzymatic: PCA-Carbonate decreases with a corresponding stoichiometric increase in PCA.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)

Purpose: To compare the efficacy of the prodrug vs. the parent in a live-cell context.

  • Seeding: Seed HUVEC or HepG2 cells in 96-well black plates.

  • Pre-treatment: Treat cells with PCA or PCA-Carbonate (10, 25, 50 µM) for 2 hours .

    • Note: The 2-hour window allows the Prodrug to enter and hydrolyze.

  • Staining: Wash cells and add DCFDA (20 µM) for 30 mins.

  • Stress Induction: Wash and add TBHP (tert-Butyl hydroperoxide, 100 µM) to induce ROS.

  • Measurement: Read fluorescence (Ex/Em 485/535 nm) immediately and every 10 mins for 1 hour.

  • Interpretation:

    • If PCA-Carbonate shows equal or greater potency than PCA at lower concentrations, it confirms superior intracellular delivery.

    • If PCA works better, the hydrolysis rate may be the rate-limiting step in that specific cell line.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate compound for your study.

DecisionTree Start Select Assay Type CellFree Cell-Free / Biochemical (Enzyme Inhibition, Binding) Start->CellFree CellBased Cell-Based / In Vivo (Signaling, Phenotype) Start->CellBased DirectBinding Is the target extracellular or purified protein? CellFree->DirectBinding StabilityIssue Is the assay >24h or pH > 7.4? CellBased->StabilityIssue Uptake Is uptake limiting? CellBased->Uptake UsePCA USE PROTOCATECHUIC ACID (Direct Interaction) DirectBinding->UsePCA Yes UseCarbonate USE 2-OXO DERIVATIVE (Prodrug Strategy) DirectBinding->UseCarbonate No (Unlikely) StabilityIssue->UsePCA No (Short Assay) StabilityIssue->UseCarbonate Yes (Prevents Oxidation) Uptake->UseCarbonate Yes

Caption: Decision matrix for compound selection based on assay constraints.

References

  • Semaming, Y., et al. (2015). "Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine." Evidence-Based Complementary and Alternative Medicine.[3]

  • Khan, A. K., et al. (2023). "Composition of the stable microemulsion... and cyclic carbonate derivative." ResearchGate. (Demonstrates the permeability advantage of the cyclic carbonate prodrug strategy).

  • PubChem Database. "1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid) vs. Derivatives." National Library of Medicine.

  • Cai, Y., et al. (2009). "Mechanism of cyclic carbonate synthesis from epoxides and CO2." Angewandte Chemie. (Chemical basis for the stability of the 2-oxo ring).

Sources

Comparative study of the enzyme inhibitory effects of Piperonylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Enzyme Inhibitory Effects of Piperonylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Methylenedioxybenzene (MDB) Advantage

Piperonylic acid (PA) is not merely a botanical isolate; it is a pharmacophore scaffold defined by its 1,3-benzodioxole (methylenedioxybenzene, MDB) ring. While PA itself exhibits moderate biological activity, its synthetic analogs have emerged as high-potency inhibitors for three distinct enzyme classes: Tyrosinase (dermatology), Acetylcholinesterase (neurology), and Cytochrome P450 (drug metabolism).

This guide objectively compares PA analogs against industry standards (Kojic Acid, Donepezil, Ketoconazole), synthesizing experimental data to demonstrate how the MDB moiety drives mechanism-based inhibition.

Structural Basis of Inhibition

The efficacy of PA analogs hinges on the electronic and steric properties of the methylenedioxy ring.

  • Electronic Effect: The ring acts as an electron donor, stabilizing cationic intermediates.

  • Steric/Chelation Effect: In metalloenzymes (Tyrosinase), the oxygen atoms can participate in bidentate chelation of copper ions.

  • Metabolic Activation: In CYP450s, the methylene carbon is oxidized to a carbene, which coordinates irreversibly with the heme iron (Mechanism-Based Inactivation).

SAR_Logic MDB Methylenedioxy Ring (1,3-Benzodioxole) Target_Tyr Tyrosinase: Cu2+ Chelation MDB->Target_Tyr Steric fit/Chelation Target_CYP CYP450: Carbene Formation MDB->Target_CYP Oxidative attack Linker Linker Region (Amide/Ester/Hydrazone) Target_AChE AChE: Pi-Pi Stacking (PAS) Linker->Target_AChE Flexibility for Dual Binding Tail Hydrophobic Tail (Aryl/Alkyl) Tail->Target_AChE Hydrophobic Interaction

Figure 1: Structure-Activity Relationship (SAR) logic of Piperonylic Acid analogs across different enzyme targets.

Comparative Analysis: Tyrosinase Inhibition[1]

Context: Tyrosinase is the rate-limiting enzyme in melanogenesis.[1] Standard inhibitors like Kojic Acid suffer from instability and low skin penetration. PA analogs (specifically esters and amides) offer improved lipophilicity and potency.

Performance Data: PA Analogs vs. Kojic Acid
Compound ClassRepresentative AnalogIC50 (µM)Potency Factor (vs Kojic Acid)Mechanism
Standard Kojic Acid ~15 - 50 1.0x Copper Chelation (Competitive)
PA-EsterPiperonylic acid ethyl ester~2500.2xWeak Competitive
PA-AmideN-substituted PA amide (Comp 4h)2.18~7-20x Mixed-Type / Chelation
PA-CinnamatePA-Cinnamic hybrid0.50~30-50x Dual Binding

Key Insight: Pure Piperonylic acid is a weak inhibitor. However, PA-amides significantly outperform Kojic Acid. The amide nitrogen enhances hydrogen bonding within the active site, while the MDB ring mimics the tyrosine substrate, blocking access to the binuclear copper center.

Comparative Analysis: Acetylcholinesterase (AChE) Inhibition[3][4][5][6][7][8][9][10][11]

Context: In Alzheimer’s disease therapy, dual binding to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) of AChE is desired to prevent amyloid-beta aggregation.

Performance Data: PA Analogs vs. Donepezil
CompoundTarget SelectivityIC50 (AChE)IC50 (BChE)Advantage
Donepezil High AChE 6.7 - 40 nM >5000 nM Gold Standard
PA-BenzylpyridiniumCompound 176a12.1 nM>1000 nMComparable potency; lower toxicity
PA-HydrazoneCompound 8i0.39 µM0.28 µMDual Inhibitor (AChE + BChE)
Piperine (Natural)Low~50 µM~60 µMWeak (Lead compound only)

Key Insight: While Donepezil is highly potent, PA-hydrazone analogs offer dual inhibition of AChE and Butyrylcholinesterase (BChE). This is clinically relevant for late-stage Alzheimer's where BChE levels rise as AChE levels fall. The MDB ring facilitates


 stacking interactions at the PAS, similar to the indanone ring of Donepezil.

Deep Dive: CYP450 Mechanism-Based Inactivation

Unlike the reversible inhibition seen in Tyrosinase or AChE, PA analogs often act as suicide substrates for Cytochrome P450 enzymes (CYP1A1, CYP2D6, CYP3A4). This property is utilized to enhance the bioavailability of other drugs (bioenhancers).

Mechanism: The Carbene Complex
  • Hydroxylation: CYP450 attacks the methylene carbon of the MDB ring.

  • Elimination: Water is eliminated, forming a reactive carbene (:C).

  • Complexation: The carbene forms a stable covalent bond with the heme iron (Fe2+), rendering the enzyme inactive.

  • Spectral Signature: This complex exhibits a unique absorption peak at 455 nm (Metabolite-Intermediate Complex, MIC).

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Validates the reversible inhibition potency compared to Kojic Acid.

  • Reagent Prep:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Substrate: 0.5 mM L-DOPA (prepare fresh, protect from light).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL stock).

    • Inhibitor: Dissolve PA analogs in DMSO (Final DMSO < 1%).

  • Workflow:

    • Blank: Buffer + Substrate (no enzyme).

    • Control: Buffer + Enzyme + Substrate (100% activity).

    • Test: Buffer + Enzyme + Inhibitor (Incubate 10 min at 25°C) + Substrate.

  • Measurement:

    • Monitor Dopachrome formation at 475 nm kinetically for 10 minutes.

  • Calculation:

Tyrosinase_Workflow Start Dissolve PA Analog (DMSO) Incubate Incubate with Tyrosinase (10 min @ 25°C) Start->Incubate Add_Sub Add L-DOPA Substrate Incubate->Add_Sub Measure Measure Absorbance (475 nm, Kinetic) Add_Sub->Measure Calc Calculate IC50 vs Kojic Acid Measure->Calc

Figure 2: Workflow for high-throughput screening of Tyrosinase inhibitors.

Protocol B: CYP450 Difference Spectroscopy (MIC Assay)

Validates the formation of the irreversible carbene complex.

  • System: Rat liver microsomes or Recombinant CYP isozymes (1 mg protein/mL).

  • Baseline: Record spectrum (400–500 nm) of Oxidized Microsomes + PA Analog.

  • Reduction: Add excess sodium dithionite to both sample and reference cuvettes.

  • Reaction: Record spectra immediately.

  • Result:

    • Reversible Inhibitor: No shift or Type I/II binding spectra (420/390 nm).

    • PA Analog (MBI): Appearance of a distinct peak at 455 nm indicates carbene-heme complex formation.

References

  • Si, Y. X., et al. (2013). "Effects of piperonylic acid on tyrosinase: mixed-type inhibition kinetics and computational simulations." Process Biochemistry.

  • Rescigno, A., et al. (2002). "Tyrosinase inhibition: general and applied aspects." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism.

  • Sepehri, S., et al. (2022). "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease." Frontiers in Chemistry.

  • Pasouza, P., et al. (2023). "Synthesis of piperine analogues as AChE and BChE inhibitors for the treatment of Alzheimer's disease." Journal of Molecular Structure.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Oxo-1,3-benzodioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Oxo-1,3-benzodioxole-5-carboxylic acid, a compound utilized in various research and development applications. The procedures outlined herein are grounded in established safety protocols and are designed to be implemented by researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. 2-Oxo-1,3-benzodioxole-5-carboxylic acid, also known as Piperonylic acid, is classified as a hazardous substance.[1][2][3]

According to Safety Data Sheets (SDS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Skin Irritation: May cause skin irritation.[4][5][6]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Oxo-1,3-benzodioxole-5-carboxylic acid, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or safety glasses with side shields.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact, which can be harmful.
Body Protection Long-sleeved laboratory coat.Minimizes the risk of skin exposure to spills.
Respiratory Protection Not required under normal laboratory use with adequate ventilation. For large spills or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2]Protects against the inhalation of harmful dust or aerosols.

Disposal Procedures: A Step-by-Step Guide

The disposal of 2-Oxo-1,3-benzodioxole-5-carboxylic acid must be conducted in accordance with institutional and local regulations. Never dispose of this chemical down the drain or in the regular trash.[7]

Small Quantity and Spill Disposal

In the event of a small spill, follow these steps:

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][8]

  • Contain the Spill: If it is a solid, carefully sweep up the material to avoid generating dust.[1][3] Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Package for Disposal: Place the swept-up chemical and all contaminated cleaning materials into a clearly labeled hazardous waste container.

Bulk Quantity Disposal

For larger, unused quantities of 2-Oxo-1,3-benzodioxole-5-carboxylic acid:

  • Container Selection: The waste container must be in good condition, compatible with the chemical, and have a secure, sealable lid.[7][9][10] Do not use containers that may react with acidic compounds.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("2-Oxo-1,3-benzodioxole-5-carboxylic acid"), and the approximate quantity.[7][9][11] Do not use abbreviations or chemical formulas.

  • Waste Segregation: Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[11][12] Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents, bases, and metals.[1][8]

  • Requesting Pickup: Once the container is nearly full (around 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[9][13]

Empty Container Disposal

Empty containers that once held 2-Oxo-1,3-benzodioxole-5-carboxylic acid must also be managed properly.

  • Triple Rinsing: It is often permissible to triple rinse the empty container with a suitable solvent (e.g., water).[13]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[13]

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label.[11] Always confirm this procedure with your institution's EHS guidelines.

Chemical Incompatibility and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][11] 2-Oxo-1,3-benzodioxole-5-carboxylic acid is incompatible with:

  • Strong oxidizing agents[1]

  • Bases[8]

  • Metals[8]

Store waste containers of this acid separately from these chemical classes. A chemical segregation and storage chart should be consulted for detailed guidance.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Oxo-1,3-benzodioxole-5-carboxylic acid.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Cleanup Protocol cluster_bulk Bulk Disposal Protocol cluster_end Final Steps start Identify Waste: 2-Oxo-1,3-benzodioxole-5-carboxylic acid is_spill Is it a small spill? start->is_spill is_bulk Is it bulk/unused chemical? start->is_bulk spill_ppe Wear appropriate PPE is_spill->spill_ppe Yes bulk_ppe Wear appropriate PPE is_bulk->bulk_ppe Yes spill_contain Sweep up solid material spill_ppe->spill_contain spill_package Package waste & contaminated materials spill_contain->spill_package request_pickup Store in SAA & request EHS waste pickup spill_package->request_pickup bulk_container Select & label compatible hazardous waste container bulk_ppe->bulk_container bulk_segregate Segregate from incompatibles (oxidizers, bases, metals) bulk_container->bulk_segregate bulk_segregate->request_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.